Geranyl hexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68310-59-8 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate |
InChI |
InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12- |
InChI Key |
ARVSCQUZFFSNKF-QINSGFPZSA-N |
SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
Canonical SMILES |
CCCCCC(=O)OCC=C(C)CCC=C(C)C |
boiling_point |
98.00 °C. @ 1.00 mm Hg |
Other CAS No. |
68310-59-8 |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
Geranyl Hexanoate: A Technical Guide for Researchers and Drug Development Professionals
Abstract: Geranyl hexanoate, a naturally occurring ester, has long been a staple in the flavor and fragrance industries for its characteristic fruity and floral aroma. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and analytical protocols. Beyond its traditional applications, this document explores the emerging scientific interest in this compound's biological activities, particularly its cytotoxic effects on cancer cell lines, making it a molecule of potential interest for drug development professionals.
Chemical Identity
This compound is an organic compound classified as a fatty alcohol ester. It is the ester formed from the condensation of geraniol and hexanoic acid.
-
Synonyms: A comprehensive list of synonyms is provided in the table below for easy reference in literature and database searches.
| Synonym | Reference(s) |
| Geranyl Caproate | [1][4] |
| [(2E)-3,7-dimethylocta-2,6-dienyl] hexanoate | [4] |
| Hexanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | [1][4] |
| (E)-3,7-Dimethylocta-2,6-dien-1-yl n-hexanoate | [4] |
| Geraniol Hexanoate | [1] |
| FEMA No. 2515 | [4] |
| 2,6-Octadien-1-ol, 3,7-dimethyl-, hexanoate, (E)- | [1] |
| Hexanoic acid, 3,7-dimethyl-2,6-octadienyl ester, (E)- | [1][4] |
| trans-3,7-Dimethyl-2,6-octadien-1-yl hexanoate | [5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the following table, providing essential data for experimental design and formulation development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₈O₂ | [1][6] |
| Molecular Weight | 252.39 g/mol | [1] |
| Appearance | Colorless clear oily liquid | |
| Odor | Rose, geranium, fruity, waxy | [7] |
| Density | 0.892 g/mL at 25 °C | [3] |
| Boiling Point | 103-106 °C at 0.8 Torr 240 °C at 760 mm Hg | [3][7] |
| Flash Point | > 100 °C (> 212 °F) | [1][3] |
| Vapor Pressure | 0.000138 mmHg at 25°C | [3] |
| Refractive Index | n20/D 1.462 | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents. | [1][6] |
| Acute Oral LD₅₀ (Rat) | > 5 g/kg | [3] |
Synthesis and Manufacturing
This compound can be produced through traditional chemical synthesis, typically involving the esterification of geraniol with hexanoic acid using a strong acid catalyst. However, biocatalytic methods using lipases are gaining prominence as a more sustainable and selective alternative. Lipase-catalyzed synthesis operates under milder conditions, minimizes by-product formation, and is considered a "green" chemistry approach.
Experimental Protocols
Biocatalytic Synthesis via Microwave-Assisted Transesterification
This protocol is adapted from a method demonstrated to achieve high conversion rates for geranyl esters in a solvent-free system.
Objective: To synthesize this compound from geraniol and a hexanoate ester precursor using an immobilized lipase under microwave irradiation.
Materials:
-
Geraniol
-
Methyl hexanoate (or ethyl hexanoate)
-
Immobilized Lipase (e.g., Lipozyme 435 from Candida antarctica)
-
5Å Molecular Sieves (for co-product removal, optional but recommended for higher conversion)
-
Microwave reactor
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Methodology:
-
Reactant Preparation: In a suitable microwave reactor vessel, combine geraniol and methyl hexanoate. A molar ratio of 1:3 (geraniol to ester) is a good starting point.
-
Catalyst Addition: Add the immobilized lipase, typically at a concentration of 3-7% of the total reactant weight.
-
Co-product Removal (Optional): To drive the reaction equilibrium towards the product, add 5Å molecular sieves to the mixture to capture the co-produced methanol.
-
Microwave-Assisted Reaction:
-
Place the sealed vessel in the microwave reactor.
-
Set the temperature to 70 °C.
-
Irradiate the mixture for a duration of 30-60 minutes. Reaction progress can be monitored by taking aliquots at different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Catalyst Recovery:
-
After the reaction, cool the mixture.
-
Filter the reaction mixture to recover the immobilized lipase, which can be washed and reused for subsequent cycles.
-
-
Product Analysis:
-
Dilute a small sample of the crude product in a suitable solvent (e.g., hexane or ethanol).
-
Analyze the sample by GC-MS to confirm the presence of this compound and determine the conversion percentage. A 99% conversion has been reported for this compound under optimized conditions using this method.[2]
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of volatile compounds like this compound.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenylmethylpolysiloxane), is typically used.
-
Oven Program: A temperature gradient is employed to separate the components of the reaction mixture. For example, starting at 60°C, ramping at various rates to a final temperature of around 250°C.
-
Detection: Mass spectrometry is used to identify the compound based on its unique mass spectrum and retention time. Quantification can be performed using a flame ionization detector (FID).
Biological Activity and Relevance in Drug Development
While primarily known as a flavoring and fragrance agent, recent studies on geranyl esters, including this compound, have revealed potential cytotoxic and anticancer properties, making them of interest to the pharmaceutical and drug development sectors.
Anticancer and Cytotoxic Effects
Research has demonstrated that geranyl esters possess cytotoxic activity. A study investigating the potential of geranyl esters from citronella oil as anticancer agents found that this compound (referred to as geranyl caproate) exhibited significant cytotoxic effects against murine leukemia (P388) cells, with an IC₅₀ value between 22.34-32.29 µg/ml.[3] The study also noted that these esters had a much lower cytotoxic effect on normal (Vero) cells, suggesting a degree of selectivity for cancer cells.[3]
Furthermore, the closely related compound geranyl acetate has been shown to induce potent anticancer effects in colon cancer (Colo-205) cells.[2] Its mechanism of action was attributed to the induction of apoptosis, DNA damage, and cell cycle arrest.[2] This suggests a potential mechanistic pathway that could be explored for this compound as well.
These findings position this compound and related compounds as potential lead molecules for the development of novel cancer therapies. Their natural origin and established safety profile in the food and cosmetic industries provide a strong foundation for further preclinical investigation.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a conceptual model of its potential anticancer mechanism of action.
References
- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. Anti-inflammatory Activity of Natural Geranylated Flavonoids: Cyclooxygenase and Lipoxygenase Inhibitory Properties and Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporary title [webprod.hc-sc.gc.ca]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of fatty alcohol esters
An In-depth Technical Guide to the Physical and Chemical Properties of Fatty Alcohol Esters
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of fatty alcohol esters is paramount for their application in various formulations. This guide provides a detailed overview of these properties, standardized experimental protocols for their determination, and visualizations of relevant biochemical pathways.
Physical Properties of Fatty Alcohol Esters
The physical characteristics of fatty alcohol esters are intrinsically linked to the molecular weight and structure of their constituent fatty acid and alcohol chains. Key properties such as melting point, boiling point, viscosity, and density are crucial for predicting their behavior in different formulations.
Tabulated Physical Property Data
The following tables summarize key physical properties for a selection of common saturated and unsaturated fatty alcohol esters, facilitating easy comparison.
Table 1: Melting and Boiling Points of Selected Fatty Alcohol Esters
| Fatty Alcohol Ester | Molecular Formula | Melting Point (°C) | Boiling Point (°C at 760 mmHg) |
| Methyl Laurate | C13H26O2 | 5 | 262 |
| Ethyl Laurate | C14H28O2 | -10 | 269 |
| Methyl Myristate | C15H30O2 | 18 | 295 |
| Ethyl Myristate | C16H32O2 | 12 | 303 |
| Methyl Palmitate | C17H34O2 | 30 | 322 |
| Ethyl Palmitate | C18H36O2 | 24 | 338 |
| Methyl Stearate | C19H38O2 | 39 | 351 |
| Ethyl Stearate | C20H40O2 | 34 | 358 |
| Methyl Oleate | C19H36O2 | -20 | 349 |
| Ethyl Oleate | C20H38O2 | -32 | 359 |
Table 2: Viscosity, Density, and Surface Tension of Selected Fatty Alcohol Esters
| Fatty Alcohol Ester | Kinematic Viscosity (cSt at 40°C) | Density (g/cm³ at 20°C) | Surface Tension (mN/m at 25°C) |
| Methyl Laurate | 2.39 | 0.870 | 27.5 |
| Ethyl Laurate | 2.64 | 0.863 | 27.2 |
| Methyl Myristate | 3.94 | 0.866 | 28.6 |
| Ethyl Myristate | 4.38 | 0.860 | 28.3 |
| Methyl Palmitate | 5.70 | 0.862 | 29.5 |
| Ethyl Palmitate | 6.42 | 0.858 | 29.2 |
| Methyl Stearate | 7.74 | 0.860 | 30.3 |
| Ethyl Stearate | 8.81 | 0.857 | 30.0 |
| Methyl Oleate | 4.51 | 0.874 | 31.5 |
| Ethyl Oleate | 5.02 | 0.871 | 31.2 |
Solubility
Fatty alcohol esters are nonpolar molecules and are thus generally insoluble in water.[1] However, they exhibit good solubility in a wide range of organic solvents, including ethanol, acetone, and hexane.[2][3] The solubility in polar solvents decreases as the carbon chain length of the fatty acid and alcohol moieties increases.
Chemical Properties and Reactions
The chemical behavior of fatty alcohol esters is primarily dictated by the ester functional group.
Synthesis
Fatty alcohol esters are typically synthesized via two main routes:
-
Esterification: A condensation reaction between a fatty acid and a fatty alcohol, usually in the presence of an acid catalyst.[4][5]
-
Transesterification: The reaction of a triglyceride (from a fat or oil) with an alcohol in the presence of a catalyst to produce fatty acid esters and glycerol. This is the primary method for biodiesel production.[6][7]
Hydrolysis
Hydrolysis is the cleavage of the ester bond by reaction with water to yield a fatty acid and a fatty alcohol. This reaction can be catalyzed by either acids or bases.[8][9]
-
Acid-Catalyzed Hydrolysis: A reversible reaction that reaches equilibrium.
-
Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction that produces a carboxylate salt (soap) and an alcohol.[3]
Oxidation
Unsaturated fatty alcohol esters are susceptible to oxidation at their double bonds. This process can lead to the formation of hydroperoxides, aldehydes, and other degradation products, which can affect the odor, color, and performance of the ester. The presence of antioxidants can mitigate this process.
Experimental Protocols
Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the fatty alcohol ester into a standard aluminum DSC pan and hermetically seal it.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature to -50°C at a rate of 10°C/min.
-
Hold isothermally for 5 minutes.
-
Ramp the temperature to 50°C at a rate of 5°C/min.
-
-
Data Analysis: The melting point is determined as the peak temperature of the melting endotherm on the heating scan.[10]
Viscosity Measurement using a Rotational Viscometer
-
Sample Preparation: Place approximately 50 mL of the fatty alcohol ester into a temperature-controlled sample cup.
-
Instrumentation: Use a rotational viscometer with a suitable spindle (e.g., a concentric cylinder or cone-plate geometry).
-
Procedure:
-
Allow the sample to thermally equilibrate to the desired temperature (e.g., 40°C ± 0.1°C).
-
Set the spindle to rotate at a constant shear rate.
-
Record the torque required to maintain the set rotational speed.
-
-
Calculation: The dynamic viscosity is calculated from the torque, rotational speed, and the geometry constants of the spindle. The kinematic viscosity can be determined by dividing the dynamic viscosity by the density of the fluid at the same temperature.
Density Measurement using an Oscillating U-Tube Densitometer
-
Instrumentation: A calibrated oscillating U-tube densitometer.
-
Procedure:
-
Calibrate the instrument with dry air and deionized water at the measurement temperature.
-
Inject the fatty alcohol ester sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium.
-
The instrument measures the oscillation period of the U-tube, which is related to the density of the sample.
-
-
Data Recording: The density is typically displayed directly by the instrument.
Surface Tension Determination by the Du Noüy Ring Method
-
Instrumentation: A tensiometer equipped with a platinum-iridium Du Noüy ring.
-
Procedure:
-
Thoroughly clean the ring with a suitable solvent and then flame it to remove any organic residues.
-
Place the fatty alcohol ester sample in a thermostated vessel.
-
Lower the ring until it is submerged in the liquid.
-
Slowly raise the ring, pulling a meniscus of liquid with it.
-
Record the maximum force exerted on the ring just before the meniscus breaks.
-
-
Calculation: The surface tension is calculated from the maximum force, the circumference of the ring, and a correction factor that accounts for the shape of the meniscus.
Experimental Workflow for Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the fatty alcohol ester (1 equivalent), water (10-20 equivalents), and a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove the acid catalyst and the fatty acid product.
-
The fatty alcohol remains in the organic layer. The fatty acid can be recovered from the aqueous layer by acidification followed by extraction.
-
Experimental Workflow for Transesterification
-
Reaction Setup: In a three-necked flask fitted with a reflux condenser, mechanical stirrer, and thermometer, place the triglyceride and methanol (e.g., a 1:6 molar ratio).
-
Catalyst Preparation: Dissolve a catalytic amount of sodium methoxide (e.g., 1 wt% of the triglyceride) in the methanol.
-
Reaction: Heat the mixture to 60-65°C with constant stirring for 1-2 hours.
-
Product Separation:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Allow the layers to separate. The lower layer is glycerol, and the upper layer is the fatty acid methyl esters.
-
Drain the glycerol layer.
-
-
Purification: Wash the ester layer with warm water to remove residual catalyst and glycerol. Dry the ester layer over anhydrous sodium sulfate.
Visualization of Relevant Pathways
General Biosynthetic Pathway of Fatty Alcohols
The biosynthesis of fatty alcohols is a key metabolic pathway in many organisms and a target for metabolic engineering to produce these valuable chemicals from renewable resources.
Caption: A simplified schematic of the fatty alcohol biosynthetic pathway.
Engineered Metabolic Pathway for Fatty Acid Ethyl Ester (FAEE) Production in Saccharomyces cerevisiae
Metabolic engineering of Saccharomyces cerevisiae has enabled the production of FAEEs, a type of biodiesel, from simple sugars.[11][12]
Caption: An engineered pathway for the production of FAEEs in yeast.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. monash.edu [monash.edu]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Technical Guide to the Synthesis of Geranyl Hexanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Geranyl hexanoate, a monoterpene ester, and its derivatives are valuable compounds with applications ranging from fragrances and flavorings to potential therapeutic agents. Their synthesis is a key area of research, with a focus on developing efficient, sustainable, and selective methods. This technical guide provides an in-depth overview of the core synthesis strategies for this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development in this field.
Core Synthesis Methodologies
The synthesis of this compound and its derivatives can be broadly categorized into two primary approaches: enzymatic synthesis and traditional chemical synthesis. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and environmental impact.
Enzymatic Synthesis: A Green Chemistry Approach
Enzymatic synthesis, particularly using lipases, has emerged as a highly effective and environmentally friendly method for producing geranyl esters.[1] Lipases are biocatalysts that can facilitate esterification and transesterification reactions with high specificity under mild conditions.[1]
1.1.1. Lipase-Catalyzed Esterification
Direct esterification involves the reaction of geraniol with hexanoic acid, catalyzed by a lipase. This method is advantageous due to the direct use of the free acid. Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus), are commonly employed to simplify catalyst recovery and reuse.[2]
1.1.2. Lipase-Catalyzed Transesterification
Transesterification involves the reaction of geraniol with an existing ester of hexanoic acid, such as methyl hexanoate or ethyl hexanoate.[3] This approach can sometimes offer higher yields and faster reaction times compared to direct esterification. Microwave-assisted enzymatic transesterification has been shown to be a particularly rapid and efficient method.[4]
Chemical Synthesis: Traditional and Robust Methods
Traditional chemical synthesis offers a well-established route to this compound, often characterized by high conversion rates but potentially harsh reaction conditions.
1.2.1. Fischer-Speier Esterification
The most common chemical method for synthesizing esters is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid (hexanoic acid) and an alcohol (geraniol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5][6] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed, often by azeotropic distillation with a solvent like toluene.[5][6]
Quantitative Data on Synthesis Methods
The choice of synthesis method is often guided by quantitative metrics such as yield, reaction time, and optimal conditions. The following tables summarize key data from various studies on the synthesis of this compound and related esters.
Table 1: Enzymatic Synthesis of Geranyl Esters
| Product | Enzyme | Method | Acyl Donor | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Lipozyme 435 | Microwave-assisted Transesterification | Methyl hexanoate | 70 | 0.5 | 99 | [4] |
| This compound | Immobilized Lipase | Enzymatic Conversion | Hexanoic acid | - | - | >90 | [7] |
| Geranyl Butyrate | Lipozyme 435 | Microwave-assisted Transesterification | Ethyl butyrate | 70 | 0.5 | 98 | [4] |
| Geranyl Octanoate | Lipozyme 435 | Microwave-assisted Transesterification | Methyl octanoate | 70 | 0.5 | 98 | [4] |
| Geranyl Acetate | Novozym 435 | Esterification | Acetic acid | 55 | 4 | 82.9 | [8] |
| Geranyl Propionate | Novozym 435 | Esterification | Propionic acid | 40 | - | ~93 | [9] |
Table 2: Chemical Synthesis of Geranyl Esters
| Product | Catalyst | Method | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Geranyl Butyrate | Sodium Hydroxide | Esterification | Geraniol, Butyric acid | 80 | 8 | - | [3] |
| Geranyl Caproate | Sodium Hydroxide | Esterification | Geraniol, Caproic acid | 80 | 8 | - | [3] |
| Geranyl Caprylate | Sodium Hydroxide | Esterification | Geraniol, Caprylic acid | 80 | 8 | - | [3] |
| Geranyl Esters | Gd(OTf)3 | Esterification | Geraniol, Carboxylic acids | - | - | High | [4][7] |
Synthesis of this compound Derivatives
The versatile structure of this compound allows for the synthesis of a wide range of derivatives with potentially novel properties. These modifications can be targeted at the geraniol backbone or the hexanoate chain.
Epoxidation of the Geranyl Moiety
The double bonds in the geraniol portion of the molecule are susceptible to epoxidation. This can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[10] Epoxidation can lead to derivatives with altered biological activities and can serve as an intermediate for further functionalization.
Other Derivatization Strategies
Further derivatization can be achieved through various organic reactions, including:
-
Hydroxylation and Halogenation: The double bonds can be hydroxylated or halogenated to introduce new functional groups.
-
Cyclization: Intramolecular cyclization of geranyl esters, particularly after epoxidation, can lead to the formation of cyclic ethers and other complex structures.[4][7]
Experimental Protocols
Protocol for Microwave-Assisted Enzymatic Synthesis of this compound
This protocol is adapted from a study on the microwave-assisted synthesis of geraniol esters.[4]
Materials:
-
Geraniol
-
Methyl hexanoate
-
Immobilized lipase (Lipozyme 435)
-
5Å Molecular sieves (optional, for methanol removal)
-
Microwave reactor
Procedure:
-
Combine geraniol and methyl hexanoate in a molar ratio of 1:6 in a microwave-safe reaction vessel.
-
Add Lipozyme 435 at a concentration of 7% (w/w) relative to the total substrate weight.
-
If desired, add 5Å molecular sieves to capture the methanol co-product.
-
Place the vessel in the microwave reactor and heat to 70°C for 30 minutes with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the immobilized enzyme by filtration.
-
The product, this compound, can be purified by column chromatography.
-
Analyze the product by Gas Chromatography (GC) to determine the conversion and yield.
Protocol for Fischer-Speier Esterification of Geraniol with Hexanoic Acid
This is a general protocol for Fischer-Speier esterification.[5][6][11]
Materials:
-
Geraniol
-
Hexanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Round-bottom flask and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add geraniol (1 equivalent) and an excess of hexanoic acid (e.g., 1.5 equivalents).
-
Add toluene as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (no more water is collected or the starting material is consumed), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizing Synthesis and Biological Pathways
Workflow for this compound Synthesis
The following diagram illustrates the general workflows for both the enzymatic and chemical synthesis of this compound.
Caption: Comparative workflows for enzymatic and chemical synthesis of this compound.
Potential Anti-Inflammatory Signaling Pathways of Geranyl Derivatives
Geraniol, the parent alcohol of this compound, and its esters have been shown to possess anti-inflammatory and anticancer properties.[9][12] These effects are often mediated through the modulation of key cellular signaling pathways. The following diagram illustrates the potential inhibitory effects of geranyl derivatives on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
References
- 1. CN1490292A - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]
- 2. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene (III) [repositorio.minciencias.gov.co]
- 5. CN1218918C - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Description: Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene (III) [redcol.minciencias.gov.co]
- 8. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Olfactory Properties and Odor Profile of Geranyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl hexanoate is an ester recognized for its significant contribution to the aroma of various fruits and flowers. Chemically, it is the ester of geraniol and hexanoic acid. Its pleasant and complex aroma profile makes it a valuable compound in the flavor and fragrance industry and an interesting subject for olfactory research. This guide provides a comprehensive overview of the olfactory properties, odor profile, and the analytical methodologies used to characterize this compound.
Olfactory Properties of this compound
The scent of this compound is characterized by a combination of fruity and floral notes. Multiple sources describe its odor with a consistent set of descriptors, highlighting its complexity.
Odor Profile
The odor of this compound is generally described as a fusion of fruity and floral scents. Specific descriptors frequently used include:
The taste of this compound is similarly complex, with descriptors including fruity, floral, green, rose, tropical, and citrus notes.[2]
Quantitative Olfactory Data
| Compound | Odor Detection Threshold (in air) |
| Geraniol | 4 to 75 ppb |
| Geranyl Acetate | 9 to 460 ppb |
Note: The wide range in reported thresholds can be attributed to different analytical methods, matrices, and panelist sensitivities.
Experimental Protocols for Olfactory Analysis
The characterization of the olfactory properties of a compound like this compound involves a combination of sensory and instrumental analysis.
Sensory Evaluation
Sensory evaluation relies on trained human panelists to describe and quantify the odor profile of a substance.
A panel of 8-12 individuals is typically selected based on their olfactory acuity, descriptive ability, and consistency. Training involves exposure to a wide range of reference odorants to develop a common vocabulary for describing scents.
This compound is diluted in an appropriate solvent, such as odorless diethyl phthalate or ethanol, to various concentrations. Samples are presented on smelling strips or in olfactometers to control for concentration and environmental variables.
-
Attribute Generation: Panelists are presented with a sample of this compound and individually generate descriptive terms for its aroma.
-
Consensus and Reference: Through discussion, a consensus list of descriptors is developed. Each descriptor is anchored to a reference standard (e.g., specific essential oils or pure chemicals) to ensure consistency.
-
Intensity Rating: Panelists rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).
-
Data Analysis: The intensity ratings are averaged across panelists to generate a quantitative odor profile, often visualized as a spider or radar plot.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4][5]
A diluted solution of this compound is injected into the gas chromatograph. For complex matrices, a pre-analysis extraction step, such as solid-phase microextraction (SPME), may be employed to isolate volatile compounds.[6]
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS) is typically used for the separation of esters.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C.
-
Effluent Splitting: The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.
-
Sniffing: A trained analyst sniffs the effluent from the sniffing port throughout the chromatographic run.
-
Detection and Description: The analyst records the retention time of each detected odor event and provides a description of the scent.
-
Intensity Measurement: The intensity of each odor can be rated using a time-intensity device or by using dilution-to-threshold methods like Aroma Extract Dilution Analysis (AEDA).[7] In AEDA, the sample is serially diluted and re-analyzed until no odor is detected, providing a measure of the odor's potency.[7]
Signaling Pathway in Olfactory Perception
The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).
The binding of an odorant to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This initiates a signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the olfactory bulb in the brain for processing.
Caption: Sensory Evaluation Workflow.
Caption: Olfactory Signaling Pathway.
Conclusion
This compound possesses a multifaceted odor profile characterized by a blend of fruity and floral notes. While quantitative data on its odor threshold is limited, its perceived scent is well-documented. The analytical techniques of sensory evaluation and gas chromatography-olfactometry provide robust methodologies for the detailed characterization of its olfactory properties. A deeper understanding of the interaction of this compound with specific olfactory receptors will further elucidate the mechanisms underlying its unique aroma perception. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this important aroma compound.
References
- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. flavourandessence.com [flavourandessence.com]
- 3. This compound, 10032-02-7 [thegoodscentscompany.com]
- 4. pfigueiredo.org [pfigueiredo.org]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry [frontiersin.org]
- 7. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Geranyl Hexanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Geranyl hexanoate (C16H28O2) is an ester known for its characteristic fruity, floral aroma, which has led to its widespread use as a flavoring and fragrance agent.[1][2] Beyond its organoleptic properties, understanding its behavior in various solvents is critical for its application in pharmaceutical formulations, cosmetics, and as a standard in chemical analysis. Its molecular structure, characterized by a long, non-polar hydrocarbon chain derived from geraniol and a moderately polar ester group, dictates its solubility profile, making it highly soluble in non-polar organic solvents and poorly soluble in water.
This guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data, detailing experimental protocols for solubility determination, and visualizing key concepts and workflows.
Quantitative and Qualitative Solubility Data
The table below summarizes the known solubility properties of this compound.
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Reference |
| Water | Highly Polar Protic | 0.07261 mg/L @ 25 °C (estimated) | Insoluble / Very Slightly Soluble | [3][4] |
| 0.013 g/L (predicted) | [8] | |||
| Ethanol | Polar Protic | Data not available | Soluble | [3][7] |
| Alcohol (General) | Polar Protic | Data not available | Soluble | [3][4][5][6] |
| Acetone | Polar Aprotic | Data not available | Expected to be soluble | [9] |
| Hexane | Non-Polar | Data not available | Expected to be highly soluble | [10] |
| Toluene | Non-Polar | Data not available | Expected to be highly soluble | [10] |
Note: Solubility for solvents other than water and alcohol is inferred from the general principle of "like dissolves like" and data on similar esters.[9][10][11] Quantitative experimental studies are needed to confirm precise solubility values.
Experimental Protocol: Gravimetric Determination of Solubility
This section details a standard laboratory protocol for determining the solubility of this compound in a given organic solvent at a specific temperature. This method involves preparing a saturated solution and determining the mass of the dissolved solute.
Objective: To quantify the solubility of this compound in an organic solvent (e.g., ethanol) at 25°C.
Materials:
-
This compound (>97% purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Scintillation vials or sealed test tubes
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial. An excess is necessary to ensure a saturated solution is formed.
-
Equilibration: Place the vial in a temperature-controlled shaker set to 25°C. Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. Check for the presence of undissolved solute to confirm saturation.
-
Sample Extraction: After equilibration, allow the solution to stand undisturbed for at least 2 hours inside the temperature-controlled environment to let the excess solid settle.
-
Filtration: Carefully draw a known volume of the clear supernatant (e.g., 5 mL) using a pipette. To remove any suspended microparticles, pass the solution through a 0.22 µm syringe filter into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60°C). A gentle stream of nitrogen gas can be used to accelerate evaporation.
-
Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the dish is the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of sample taken (mL)) * 100
Visualizations: Workflows and Conceptual Relationships
Diagrams created with Graphviz provide a clear visual representation of experimental processes and the chemical principles governing solubility.
References
- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. This compound, 10032-02-7 [thegoodscentscompany.com]
- 4. geranyl acetone, 689-67-8 [perflavory.com]
- 5. geranyl octanoate, 51532-26-4 [thegoodscentscompany.com]
- 6. geranyl acetone, 689-67-8 [thegoodscentscompany.com]
- 7. ventos.com [ventos.com]
- 8. Showing Compound this compound (FDB000412) - FooDB [foodb.ca]
- 9. scribd.com [scribd.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. CAS 51532-26-4: Geranyl octanoate | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Note: Quantitative Analysis of Geranyl Hexanoate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl hexanoate is an organic ester with a characteristic fruity, rosy aroma, making it a common ingredient in fragrances, cosmetics, and food products. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing in these industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS with an internal standard method.
Experimental Protocols
Materials and Reagents
-
This compound Standard: (≥98% purity)
-
Internal Standard (IS): n-Tridecane (≥99% purity)
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Sample Matrix: As applicable (e.g., cosmetic cream, fragrance oil, food sample)
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa
-
Syringe filters (0.45 µm)
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.
2.2. Calibration Standards
Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.3. Sample Preparation (Example: Cosmetic Cream)
-
Accurately weigh 1 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5 mL of hexane and the internal standard to achieve a final concentration of 10 µg/mL.
-
Vortex the mixture vigorously for 2 minutes to extract the this compound.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the cream base from the hexane layer.
-
Carefully collect the supernatant (hexane layer) and filter it through a 0.45 µm syringe filter into a GC autosampler vial.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | ZB-5 or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
Data Presentation: Quantitative Data Summary
For quantitative analysis, monitor the following characteristic ions in SIM mode. The most abundant ion is used for quantification (Quant Ion), and the others for confirmation (Qualifier Ions).
| Compound | Retention Time (approx. min) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| n-Tridecane (IS) | 9.5 | 57 | 43, 71 |
| This compound | 14.2 | 69 | 41, 81, 93 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to n-tridecane and this compound in the chromatograms based on their retention times and the presence of the specified quantifier and qualifier ions.
-
Peak Integration: Integrate the peak areas of the quantifier ion for both this compound and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.
-
Quantification: Calculate the concentration of this compound in the samples using the generated calibration curve and the measured peak area ratios.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in various matrices using GC-MS. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy, sensitivity, and reproducibility of the results. This method is well-suited for quality control and research applications in the cosmetic, fragrance, and food industries.
Application Notes and Protocols for Geranyl Hexanoate in Insect Pheromone Studies
Introduction
Geranyl hexanoate is a naturally occurring ester identified as a key component of the female-produced sex pheromone in certain insect species, most notably the click beetle Agriotes sordidus.[1][2][3] It plays a crucial role in chemical communication, mediating behaviors such as mate location.[1] This document provides detailed application notes and experimental protocols for researchers and scientists investigating the effects of this compound on insect behavior.
Chemical Information
-
IUPAC Name: (2E)-3,7-dimethylocta-2,6-dien-1-yl hexanoate
-
Synonyms: Geranyl caproate[4]
-
Molecular Formula: C16H28O2[5]
-
Natural Occurrence: Found in the pheromone gland extracts of female Agriotes sordidus beetles and as a volatile compound released by them.[1][6] Also present in various plants, such as palmarosa oil.[4]
Data Presentation
Table 1: Behavioral Response of Agriotes sordidus to this compound in Field Trapping Experiments
| Treatment (Dose of this compound) | Mean Male Catch (±SE) | Mean Female Catch (±SE) |
| Unbaited Control | ~5 | ~1 |
| 1 mg | ~40 | ~5 |
| 3 mg | ~75 | ~12 |
| 10 mg | ~105 | ~18 |
| 30 mg | ~110 | ~20 |
Data adapted from field trapping experiments on Agriotes sordidus, showing a clear dose-response relationship for both sexes.[1]
Table 2: Electroantennogram (EAG) Responses of Agriotes sordidus to Pheromone Components
| Compound | Male Antennae Response (Normalized) | Female Antennae Response (Normalized) |
| This compound | High | High |
| (E,E)-Farnesyl hexanoate | Moderate | Moderate |
| Geranyl octanoate | Low | Low |
This table summarizes the general trend of EAG responses, indicating that both male and female A. sordidus antennae are highly sensitive to this compound.[1][6]
Experimental Protocols
Protocol 1: Collection of Insect Volatiles for Pheromone Identification
This protocol describes a general method for collecting volatile compounds released by insects, which can be analyzed to identify pheromone components like this compound.
Materials:
-
Live insects (e.g., virgin female A. sordidus)
-
Glass aeration chamber
-
Charcoal-filtered air source
-
Volatile collection trap (e.g., glass tube with a sorbent like Porapak Q or Tenax)
-
Solvent for elution (e.g., hexane, dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Place the live insects into the glass aeration chamber.
-
Pass a gentle stream of charcoal-filtered air through the chamber to carry the emitted volatiles.
-
Direct the air stream through the volatile collection trap containing the sorbent material. The sorbent will adsorb the organic volatile compounds.
-
After a set collection period (e.g., 24 hours), remove the sorbent trap.
-
Elute the trapped compounds from the sorbent using a small volume of a high-purity solvent.
-
Concentrate the resulting solution if necessary.
-
Analyze the extract using GC-MS to separate and identify the chemical components. Compare the mass spectra with known standards of compounds like this compound.
Protocol 2: Electroantennography (EAG) Bioassay
EAG is used to measure the electrical response of an insect antenna to a chemical stimulus, indicating its olfactory sensitivity.
Materials:
-
Live insect
-
Dissecting microscope
-
Glass capillary electrodes
-
Saline solution (e.g., insect Ringer's)
-
Micromanipulators
-
Amplifier and data acquisition system
-
Odor delivery system (e.g., Pasteur pipette with filter paper)
-
Synthetic this compound and other test compounds
-
Solvent (e.g., paraffin oil or hexane)
Procedure:
-
Excise an antenna from a live insect under the dissecting microscope.
-
Mount the antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip, and the reference electrode at the base.
-
Prepare serial dilutions of synthetic this compound in the chosen solvent.
-
Apply a known volume of the test solution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of air through the pipette over the mounted antenna to introduce the chemical stimulus.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Use a solvent-only puff as a negative control and a known standard compound as a positive control.
-
Test a range of concentrations and other related compounds to create a response profile.
Protocol 3: Field Trapping Bioassay
This protocol is for assessing the attractiveness of this compound to insects in their natural environment.
Materials:
-
Insect traps (e.g., YATLORf or black intercept panel traps)[1][7]
-
Lures (e.g., rubber septa or plastic sachets)
-
Synthetic this compound of high purity (>98%)[1]
-
Solvent for dilution (e.g., hexane or isopropyl alcohol)[7]
-
Preservative for collection cups (e.g., propylene glycol)[7]
-
Randomized block experimental design layout in the field
Procedure:
-
Prepare lures by impregnating them with different doses of this compound dissolved in a solvent. Allow the solvent to evaporate completely.
-
Prepare control lures treated only with the solvent.
-
Set up traps in the field in a randomized block design to minimize positional effects.[7] Traps should be spaced adequately (e.g., >10 meters apart) to avoid interference.[7]
-
Add a preservative to the collection cups to kill and preserve captured insects.[7]
-
Deploy the baited and control traps.
-
Check the traps at regular intervals (e.g., weekly), record the number of captured target insects (males and females), and replace the lures as needed.[7]
-
Analyze the catch data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different doses of this compound on insect attraction.
Visualizations
Pheromone Identification Workflow
Caption: Workflow for insect pheromone identification and confirmation.
Behavioral Bioassay Logic
Caption: Logical flow of a typical insect behavioral bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, the female-produced pheromone of Agriotes sordidus Illiger (Coleoptera: Elateridae) and its activity on both sexes - Repository of the Academy's Library [real.mtak.hu]
- 3. This compound, the female-produced pheromone of Agriotes sordidus Illiger (Coleoptera: Elateridae) and its activity on both sexes [repository.rothamsted.ac.uk]
- 4. This compound, 10032-02-7 [thegoodscentscompany.com]
- 5. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. csalomontraps.com [csalomontraps.com]
- 7. Field bioassays [bio-protocol.org]
Application Notes and Protocols: Geranyl Hexanoate as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed experimental protocols for the use of geranyl hexanoate as a flavoring agent in various matrices.
Application Notes
Overview and Flavor Profile
This compound (also known as geranyl caproate) is a fatty acid ester known for its potent and multifaceted flavor profile.[1] It is characterized primarily by fruity and floral notes.[2] The aroma is often described as a combination of rose, geranium, waxy, green, and tropical citrus.[2] In food applications, it imparts realistic fruit notes, particularly apple and pear, adding depth and complexity to flavor formulations.[3]
Physicochemical Properties
This compound is a colorless, oily liquid that is insoluble in water but soluble in most organic solvents like ethanol.[2] This solubility profile makes it well-suited for incorporation into flavor concentrates and oil-based systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | [(2E)-3,7-dimethylocta-2,6-dienyl] hexanoate | [3] |
| Synonyms | Geranyl caproate | [3][4] |
| Molecular Formula | C₁₆H₂₈O₂ | [5] |
| Molecular Weight | 252.39 g/mol | [5] |
| Appearance | Colorless clear oily liquid | [2] |
| CAS Number | 10032-02-7 | [4] |
| Boiling Point | 240 °C at 760 mm Hg; 98 °C at 1.00 mm Hg | [2] |
| Density | 0.890 g/cm³ (at 15.5 °C) | [3] |
| Refractive Index | 1.45 | [3] |
| Solubility | Insoluble in water; Soluble in alcohol |[2] |
Applications in Food and Beverage
This compound is a versatile flavoring agent used to build and enhance fruit flavor profiles in a variety of products. Its stability and potent character allow for its use in:
-
Beverages (Non-alcoholic): To provide fruity top notes, particularly in apple, pear, and tropical-flavored drinks.
-
Confectionery and Baked Goods: For creating realistic and complex fruit fillings and flavorings in candies and pastries.
-
Frozen Dairy: To add fruity and floral nuances to ice creams and frozen yogurts.
Regulatory Status and Safety
This compound is widely recognized as a safe flavoring ingredient by major international regulatory bodies.
Table 2: Regulatory Information and Typical Usage Levels
| Parameter | Status / Value | Reference(s) |
|---|---|---|
| FEMA Number | 2515 | [3][4] |
| GRAS Status | Generally Recognized as Safe (GRAS) | [6][7][8] |
| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent (1997) | [3] |
| CFR Listing | 21 CFR 172.515 | [3] |
| Oral LD₅₀ (Rat) | > 5000 mg/kg | [2] |
| Typical Use Level (Non-alcoholic Beverages) | 1.3 ppm | [2][7] |
| Typical Use Level (Frozen Dairy) | 0.90 ppm | [2][7] |
| Typical Use Level (Hard Candy) | 3.2 ppm | [7] |
| Typical Use Level (Chewing Gum) | 2.0 ppm |[7] |
Note: Use levels are based on historical data and should be optimized for the specific application and matrix. Updated use levels may be available from FEMA upon request.[6]
Experimental Protocols
Protocol: Sensory Evaluation of this compound
2.1.1 Objective: To determine the sensory contribution of this compound in a simple food matrix. This can be achieved through two common methods: a discrimination test and a descriptive analysis.
2.1.2 Method 1: Triangle Test (Discrimination) This test determines if a sensory difference is perceptible between a control and a sample containing this compound.
-
Materials:
-
This compound (food grade)
-
Ethanol (food grade, for stock solution)
-
Base matrix (e.g., 5% sucrose in spring water)
-
Identical tasting cups, coded with random 3-digit numbers
-
Water for rinsing
-
Sensory panelists (minimum of 8-10 trained assessors)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 0.1% this compound in food-grade ethanol.
-
Prepare two batches of the base matrix.
-
Control Sample (A): The plain base matrix.
-
Test Sample (B): The base matrix dosed with the stock solution to a target concentration (e.g., 1.0 ppm). Ensure thorough mixing.
-
-
Test Setup:
-
For each panelist, present three coded samples: two identical and one different. There are two possible combinations: AAB and BBA. The presentation order should be randomized across panelists.
-
-
Evaluation:
-
Instruct panelists to taste each sample from left to right.
-
Ask them to identify the "odd" or "different" sample.
-
Panelists must make a choice, even if they are guessing.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct responses is significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates a perceivable difference.
-
-
2.1.3 Method 2: Quantitative Descriptive Analysis (QDA) This method characterizes the specific flavor attributes of this compound.
-
Materials: Same as Triangle Test, but requires a highly trained panel (6-10 panelists).
-
Procedure:
-
Lexicon Development:
-
In preliminary sessions, have panelists taste the test sample (and other relevant fruity esters) to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes (e.g., "green apple," "rose," "waxy," "citrus peel").
-
-
Sample Preparation: Prepare a control and a test sample with a known concentration of this compound.
-
Evaluation:
-
Provide panelists with the coded samples and a scoresheet listing the developed attributes.
-
Panelists rate the intensity of each attribute on a scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Use Analysis of Variance (ANOVA) to determine which attributes are significantly different between the control and test samples.
-
Visualize the results using a spider or radar plot to compare the flavor profiles.
-
-
Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
2.2.1 Objective: To accurately quantify the concentration of this compound in a liquid food matrix (e.g., a beverage).
-
Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
SPME (Solid-Phase Microextraction) holder and fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction solvents (e.g., dichloromethane).
-
This compound standard (high purity)
-
Internal Standard (IS), e.g., methyl nonanoate or another ester not present in the sample.
-
Sample vials with septa
-
Sodium chloride (for SPME)
-
-
Procedure:
-
Standard and Sample Preparation:
-
Calibration Standards: Prepare a series of standards of this compound in a model beverage or ethanol at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm). Spike each standard with a fixed concentration of the internal standard.
-
Sample Preparation (SPME): Place a known volume of the beverage (e.g., 5 mL) into a 20 mL headspace vial. Add a fixed amount of internal standard. Add NaCl (e.g., 1 g) to increase the volatility of the analyte.
-
-
Extraction (SPME):
-
Equilibrate the sample vial at a set temperature (e.g., 40°C) for a set time (e.g., 10 minutes).
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) with agitation.
-
-
GC-MS Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.
-
GC Conditions (Example):
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow (e.g., 1.0 mL/min).
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Scan mode (e.g., m/z 40-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification. Select characteristic, abundant ions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Calculate the concentration of this compound in the unknown sample using the regression equation from the calibration curve.
-
-
Visualizations
Caption: General olfactory signal transduction pathway for odorant perception.
Caption: Workflow for evaluating this compound as a flavoring agent.
Caption: Logical relationships in the application of this compound.
References
- 1. Showing Compound this compound (FDB000412) - FooDB [foodb.ca]
- 2. This compound, 10032-02-7 [thegoodscentscompany.com]
- 3. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Food safety and quality: details [fao.org]
- 5. GSRS [precision.fda.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. femaflavor.org [femaflavor.org]
- 8. femaflavor.org [femaflavor.org]
Application Notes and Protocols for Electroantennography (EAG) Studies of Geranyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method is a cornerstone in chemical ecology, entomology, and the development of semiochemical-based pest management and pollinator attraction strategies. By quantifying the antennal response to specific compounds, researchers can screen for biologically active molecules such as pheromones, kairomones (host-plant cues), and allomones. Geranyl hexanoate, a volatile organic compound with a fruity, floral scent, is a component of various plant fragrances and is known to be an attractant for numerous insect species, particularly pollinators like bees and moths. These application notes provide a detailed protocol for conducting EAG experiments to assess the antennal response of insects to this compound.
The insect olfactory system is remarkably sensitive and selective. Odorant molecules, like this compound, enter the pores of the insect's antennal sensilla and bind to Odorant Binding Proteins (OBPs) in the sensillar lymph. The OBP-odorant complex then interacts with Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). This interaction triggers a cascade of intracellular signaling events, leading to the opening of ion channels and the generation of an electrical potential. The EAG technique measures the sum of these potentials across numerous responding ORNs, providing a quantitative measure of the antenna's overall sensitivity to the tested compound.[1][2][3] Understanding the EAG response to this compound is crucial for elucidating its role in insect behavior and for the development of novel attractants or repellents for agricultural and public health applications.
Experimental Protocols
This section details the methodology for conducting EAG analysis of this compound. The protocol is based on established EAG procedures and can be adapted for various insect species. For illustrative purposes, this protocol will refer to a representative model insect, the turnip moth (Agrotis segetum), which is known to respond to a variety of plant-derived volatiles.[4]
Materials and Reagents
-
Insects: Healthy, 2-5 day old adult moths (Agrotis segetum), separated by sex.
-
This compound: High purity (≥98%).
-
Solvent: Hexane or paraffin oil (redistilled, high purity).
-
Saline Solution (Insect Ringer's):
-
NaCl: 120 mM
-
KCl: 5 mM
-
CaCl2: 1 mM
-
MgCl2: 1 mM
-
HEPES buffer: 10 mM
-
Adjust pH to 6.5.
-
-
Electrodes:
-
Recording electrode: Glass capillary micropipette filled with saline solution.
-
Reference electrode: Glass capillary micropipette filled with saline solution.
-
-
Electrode Holder/Micromanipulators: To position the electrodes.
-
Amplifier: High-impedance DC amplifier.
-
Data Acquisition System: Analog-to-digital converter and recording software.
-
Stimulus Delivery System:
-
Purified, humidified air stream.
-
Stimulus controller for timed air puffs.
-
Pasteur pipettes and filter paper strips.
-
-
Microscope: Stereomicroscope for antenna preparation.
-
Faraday Cage: To shield the setup from electrical noise.
Procedure
1. Preparation of Odorant Stimuli:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).
-
Perform serial dilutions to create a range of concentrations for dose-response studies (e.g., 0.01, 0.1, 1, 10, and 100 µg/µL).
-
Apply 10 µL of each dilution onto a small strip of filter paper (e.g., 1 cm x 2 cm).
-
Allow the solvent to evaporate for approximately 30-60 seconds.
-
Insert the filter paper into a clean Pasteur pipette. Prepare a separate pipette for each concentration and a solvent-only control.
2. Insect and Antenna Preparation:
-
Anesthetize an adult moth by chilling it on ice for 1-2 minutes.
-
Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.
-
Immediately mount the excised antenna onto the electrode holder.
-
Insert the basal end of the antenna into the reference electrode.
-
Carefully cut the distal tip of the antenna and insert it into the recording electrode, ensuring a good electrical connection.
3. EAG Recording:
-
Place the mounted antenna preparation within the Faraday cage.
-
Position the preparation in a continuous stream of humidified, purified air (e.g., 0.5 L/min) directed over the antenna.
-
Allow the baseline electrical signal from the antenna to stabilize.
-
To deliver a stimulus, insert the tip of a prepared Pasteur pipette into the airflow directed at the antenna.
-
Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the this compound vapor to the antenna.
-
Record the resulting negative voltage deflection (EAG response) in millivolts (mV).
-
Present the stimuli in ascending order of concentration, with the solvent control presented at the beginning and end of each recording session.
-
Allow a recovery period of at least 30-60 seconds between stimuli to prevent receptor adaptation.
-
Replicate the experiment with multiple individuals of each sex (n ≥ 8).
4. Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.
-
Subtract the average response to the solvent control from the response to each this compound concentration to normalize the data.
-
Calculate the mean and standard error of the normalized EAG responses for each concentration and sex.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between concentrations and sexes.
-
Construct a dose-response curve by plotting the mean EAG response against the logarithm of the stimulus concentration.
Data Presentation
The following tables provide an illustrative example of how to present quantitative EAG data for this compound. The values are hypothetical but representative of typical EAG responses to floral esters in moths.
Table 1: Mean EAG Responses (mV ± SE) of Agrotis segetum to Serial Dilutions of this compound.
| Concentration (µg/µL) | Male Response (mV ± SE) | Female Response (mV ± SE) |
| Solvent Control | 0.05 ± 0.01 | 0.06 ± 0.01 |
| 0.01 | 0.21 ± 0.03 | 0.25 ± 0.04 |
| 0.1 | 0.45 ± 0.06 | 0.52 ± 0.07 |
| 1 | 0.89 ± 0.11 | 1.05 ± 0.13 |
| 10 | 1.35 ± 0.18 | 1.58 ± 0.21 |
| 100 | 1.42 ± 0.20 | 1.65 ± 0.23 |
Table 2: Normalized EAG Responses of Agrotis segetum to this compound and Structurally Related Compounds (at 10 µg/µL).
| Compound | Male Normalized Response (mV ± SE) | Female Normalized Response (mV ± SE) |
| This compound | 1.30 ± 0.18 | 1.52 ± 0.21 |
| Hexanoic Acid | 0.65 ± 0.09 | 0.78 ± 0.11 |
| Geraniol | 1.15 ± 0.15 | 1.35 ± 0.18 |
| Linalool | 1.25 ± 0.17 | 1.48 ± 0.20 |
Visualizations
Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway for this compound detection.
EAG Experimental Workflow
Caption: Step-by-step experimental workflow for Electroantennography (EAG).
Conclusion
The Electroantennography protocol detailed in these application notes provides a robust framework for investigating the olfactory responses of insects to this compound. By following this methodology, researchers can obtain reliable and quantifiable data on the sensitivity of a given insect species to this important floral volatile. The illustrative data and visualizations serve as a guide for data presentation and understanding the underlying biological processes. This information is invaluable for fundamental research in insect neuroethology and has significant practical implications for the development of environmentally friendly strategies for pest management and pollinator conservation. Further studies could involve coupling EAG with gas chromatography (GC-EAG) to identify active compounds in complex floral scent blends or using single-sensillum recording (SSR) to characterize the response properties of individual olfactory receptor neurons.
References
- 1. Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botany.one [botany.one]
- 3. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Geranyl Hexanoate as a Volatile Attractant in Entomology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl hexanoate, a naturally occurring ester, has been identified as a potent volatile attractant for several insect species, most notably within the Agriotes genus of click beetles. It is a female-produced sex pheromone in species such as Agriotes sordidus and has demonstrated significant efficacy in attracting both male and female beetles in field studies.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in entomological research and pest management strategies.
Data Presentation
Table 1: Field Trapping Efficacy of this compound on Agriotes sordidus
This table summarizes the dose-dependent attraction of male and female Agriotes sordidus to this compound-baited traps.
| This compound Dose (mg) | Mean Male Catch (±SE) | Mean Female Catch (±SE) |
| 0 (Control) | 1.5 ± 0.6 | 0.3 ± 0.2 |
| 1 | 28.8 ± 7.2 | 3.5 ± 1.1 |
| 3 | 45.5 ± 10.1 | 7.8 ± 2.3 |
| 10 | 75.3 ± 15.8 | 12.0 ± 3.5 |
| 30 | 110.8 ± 22.4 | 18.3 ± 4.9 |
Data synthesized from field trial results reported for Agriotes sordidus.[1]
Table 2: Electroantennogram (EAG) Responses of Agriotes sordidus to this compound
This table shows the electrophysiological response of male and female A. sordidus antennae to this compound, indicating its perception by the insect's olfactory system.
| Sex | Mean EAG Response (mV ±SE) |
| Male | 2.1 ± 0.3 |
| Female | 1.9 ± 0.2 |
Represents typical strong antennal responses observed in studies, showing high sensitivity in both sexes.[1]
Table 3: Effect of (E,E)-Farnesyl Hexanoate (FH) on Agriotes sordidus Attraction to this compound (GH)
This table illustrates the impact of adding (E,E)-farnesyl hexanoate to this compound-baited traps on the capture rates of A. sordidus.
| Bait Composition (GH:FH ratio) | Mean Total Catch (±SE) |
| GH only (30 mg) | 125.6 ± 18.7 |
| 30:1 | 122.3 ± 17.9 |
| 30:3 | 119.8 ± 19.2 |
| 30:10 | 124.5 ± 18.3 |
| Control (unbaited) | 2.1 ± 0.8 |
Field data indicates that the addition of (E,E)-farnesyl hexanoate does not significantly alter the attractiveness of this compound for A. sordidus.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Lures for Field Trapping
Objective: To prepare slow-release lures for attracting target insects in a field setting.
Materials:
-
This compound (≥98% purity)
-
Rubber septa or other suitable dispensers
-
Hexane (solvent)
-
Micropipette
-
Vials for storage
-
Forceps
Procedure:
-
Prepare a stock solution of this compound in hexane if necessary, although direct application is common.
-
Using a micropipette, carefully apply the desired dose of this compound (e.g., 1-30 mg) onto a rubber septum.
-
Allow the solvent to evaporate completely in a fume hood for approximately 10-15 minutes.
-
Place the baited septa in individual labeled, airtight vials and store them at 4°C until deployment in the field.
-
Use forceps to handle the lures to avoid contamination.
Protocol 2: Field Trapping Bioassay
Objective: To evaluate the attractiveness of this compound to target insect species under field conditions.
Materials:
-
Prepared this compound lures
-
Control (unbaited) lures
-
Insect traps (e.g., YATLORf traps, bottle traps)[1]
-
Stakes or posts for trap deployment
-
GPS device for marking trap locations
-
Collection jars
-
Ethanol (70%) for preserving captured insects
Procedure:
-
Select a suitable field site with a known population of the target insect.
-
Set up traps in a randomized block design, with each block containing one of each treatment (e.g., different doses of this compound and a control).
-
Ensure a minimum distance of 20-30 meters between traps to minimize interference.
-
Mount the traps on stakes at a consistent height above the ground, as determined by the target insect's flight behavior.
-
Place one lure (baited or control) inside each trap according to the manufacturer's instructions.
-
Check the traps at regular intervals (e.g., weekly) to collect and count the captured insects.
-
Preserve the collected specimens in 70% ethanol for later identification.
-
Continue the experiment for a predetermined period, replacing lures as needed based on their expected field life.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean number of insects captured in baited versus control traps.[5]
Protocol 3: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to this compound.
Materials:
-
Live insects (both sexes if applicable)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Reference and recording electrodes
-
Amplifier and data acquisition system
-
Charcoal-filtered, humidified air stream
-
This compound solution in a suitable solvent (e.g., paraffin oil)
-
Filter paper strips
-
Pasteur pipettes
Procedure:
-
Immobilize the insect and excise an antenna.
-
Mount the antenna between the recording and reference electrodes, ensuring good electrical contact with the saline solution in the capillaries.
-
Position the antenna in a continuous stream of charcoal-filtered, humidified air.
-
Prepare a dilution series of this compound in the solvent.
-
Apply a known amount of a test solution onto a filter paper strip and insert it into a Pasteur pipette.
-
Introduce the tip of the pipette into the air stream and deliver a puff of odor-laden air over the antenna.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Present a solvent-only control to determine the baseline response.
-
Allow sufficient time between stimuli for the antenna to recover.
-
Test a range of concentrations and other related compounds to create a response profile.
-
Normalize the responses to a standard compound if necessary.[1]
Visualizations
Insect Attractant Evaluation Workflow
Caption: Workflow for evaluating this compound as an insect attractant.
Generalized Insect Olfactory Signaling Pathway
Caption: Generalized pathway of insect odor perception.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound, the female-produced pheromone of Agriotes sordidus Illiger (Coleoptera: Elateridae) and its activity on both sexes [repository.rothamsted.ac.uk]
- 4. This compound, the female-produced pheromone of Agriotes sordidus Illiger (Coleoptera: Elateridae) and its activity on both sexes - Repository of the Academy's Library [real.mtak.hu]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Isolation of Geranyl Hexanoate from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl hexanoate is a naturally occurring ester found in various essential oils, contributing to their characteristic aromas. This document provides detailed application notes and protocols for the isolation of this compound from essential oils. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development who are interested in obtaining this compound for further study or application. This compound has been identified in the essential oils of Cymbopogon martinii (Palmarosa) and a specific chemotype of Origanum syriacum (Syrian Oregano)[1][2].
Data Presentation
The concentration of this compound can vary depending on the plant source, geographical location, and extraction method. The following table summarizes the reported quantitative data for this compound in relevant essential oils.
| Essential Oil Source | Plant Part | This compound Concentration (%) | Analytical Method |
| Cymbopogon martinii (Palmarosa) | Aerial parts | 0.40 | GC-FID |
| Origanum syriacum (from Mt. Sinai) | Aerial parts | Present (exact % not specified) | GC-MS |
Experimental Protocols
The isolation of this compound from essential oils typically involves a multi-step process including initial extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.
Protocol 1: Extraction of Essential Oil by Steam Distillation
Steam distillation is a common method for extracting volatile compounds from plant materials. This protocol is adapted from procedures used for Palmarosa oil extraction[3][4][5][6][7].
Materials and Equipment:
-
Fresh or dried plant material (e.g., Cymbopogon martinii)
-
Steam distillation apparatus (still, condenser, separator)
-
Heating mantle or steam generator
-
Deionized water
-
Anhydrous sodium sulfate
-
Glassware (flasks, beakers, etc.)
Procedure:
-
Preparation of Plant Material: Chop the fresh or dried plant material into smaller pieces to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Set up the steam distillation apparatus. Ensure all connections are secure to prevent vapor loss.
-
Charging the Still: Load the chopped plant material into the distillation flask. Do not pack the material too tightly to allow for even steam penetration. Add deionized water to the flask, ensuring the plant material is submerged.
-
Distillation: Heat the water in the flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor will then travel to the condenser.
-
Condensation and Separation: The condenser, cooled with circulating water, will cool the vapor, causing it to condense back into a liquid. The liquid, a mixture of water and essential oil, is collected in a separator (e.g., a Clevenger-type apparatus).
-
Oil Collection: Due to their different densities and immiscibility, the essential oil will form a separate layer from the water. Carefully collect the upper layer of essential oil.
-
Drying the Essential Oil: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil. Swirl gently and then decant or filter the oil to obtain the pure, dry essential oil.
-
Storage: Store the extracted essential oil in a tightly sealed, dark glass vial at 4°C to prevent degradation.
Protocol 2: Purification of this compound by Fractional Distillation
Fractional distillation is a technique used to separate a mixture of liquids with different boiling points. As this compound has a specific boiling point, this method can be used to enrich its concentration from the crude essential oil[8]. This protocol is based on the fractional distillation of Palmarosa oil.
Materials and Equipment:
-
Crude essential oil containing this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum pump (optional, for reduced pressure distillation)
-
Thermometer
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. The fractionating column should be placed between the distillation flask and the condenser.
-
Charging the Flask: Place the crude essential oil into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using the heating mantle. The temperature should be carefully controlled to allow for the separation of different components based on their boiling points.
-
Fraction Collection: As the vapor rises through the fractionating column, it will cool, condense, and re-vaporize multiple times, leading to a separation of components. Monitor the temperature at the top of the column. Collect the distillate in fractions based on the boiling point ranges of the components. For Palmarosa oil, fractions can be collected at different head temperatures to isolate compounds like (E)-β-ocimene, geraniol, and geranyl acetate. This compound, having a higher boiling point than geraniol and geranyl acetate, will be concentrated in the later fractions or the residue[9].
-
Reduced Pressure (Optional): To prevent the degradation of heat-sensitive compounds, fractional distillation can be performed under reduced pressure. This will lower the boiling points of the components.
-
Analysis of Fractions: Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.
Protocol 3: Isolation of this compound by Column Chromatography
Column chromatography is a powerful technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase[10][11].
Materials and Equipment:
-
Enriched fraction of essential oil containing this compound
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Elution flasks or test tubes
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the essential oil fraction in a minimal amount of the initial solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This is known as gradient elution.
-
Fraction Collection: Collect the eluate in small fractions using test tubes or flasks.
-
Monitoring the Separation: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated this compound.
-
Purity Confirmation: Confirm the purity of the isolated this compound using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using appropriate analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify the components of the essential oil and the isolated compound.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the isolated this compound. The spectral data should be compared with known values from the literature or spectral databases[1][12].
Mandatory Visualization
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Purification Techniques
Caption: Logical progression of purification techniques.
References
- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 5. researchpublish.com [researchpublish.com]
- 6. researchgate.net [researchgate.net]
- 7. greenaria.in [greenaria.in]
- 8. entrepreneurindia.co [entrepreneurindia.co]
- 9. anais.infobibos.com.br [anais.infobibos.com.br]
- 10. column-chromatography.com [column-chromatography.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Biosynthesis of Geranyl Esters
Topic: Microbial Biosynthesis of Geranyl Esters for Industrial Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geranyl esters are a class of monoterpenoids that contribute to the characteristic floral and fruity aromas of many plants.[1][2] These compounds, such as geranyl acetate and geranyl butyrate, are highly valued in the fragrance, flavor, cosmetic, and pharmaceutical industries.[2][3][4][5] Traditionally, geranyl esters are obtained through chemical synthesis or extraction from plant essential oils, processes that can be unsustainable, costly, and environmentally unfriendly.[2][5][6] Microbial biosynthesis presents a promising alternative, offering a sustainable and scalable platform for the production of these valuable compounds from renewable feedstocks.[7][8] This document provides detailed application notes and protocols for the microbial production of geranyl esters, focusing on genetically engineered Escherichia coli and Saccharomyces cerevisiae.
Metabolic Pathways for Geranyl Ester Biosynthesis
The microbial production of geranyl esters relies on the introduction of heterologous pathways and the optimization of native metabolic routes to channel carbon flux towards the desired product. The mevalonate (MEV) pathway is commonly engineered into microbial hosts to provide the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These precursors are then condensed to form geranyl pyrophosphate (GPP), the direct precursor for geraniol.
Key Biosynthetic Steps:
-
Acetyl-CoA to GPP: The synthesis begins with acetyl-CoA, a central metabolite in the cell.[9][10][11] A heterologous MEV pathway is introduced to convert acetyl-CoA into IPP and DMAPP. These two molecules are then combined by a GPP synthase (GPPS) to produce GPP.
-
GPP to Geraniol: A geraniol synthase (GES) is expressed to convert GPP into geraniol.[1][12][13]
-
Geraniol to Geranyl Ester: An alcohol acyltransferase (AAT) or a lipase is used to catalyze the esterification of geraniol with an acyl-CoA donor (e.g., acetyl-CoA for geranyl acetate) to form the final geranyl ester product.[1][2][3][12] This final step is crucial as it can alleviate the cellular toxicity of geraniol and, due to the low water solubility of the ester, facilitate product separation.[1][7][12]
Signaling Pathway Diagrams
Caption: Engineered pathway for geranyl acetate production in E. coli.
References
- 1. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering the fatty acid metabolic pathway in Saccharomyces cerevisiae for advanced biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Escherichia coli for high-yield geraniol production with biotransformation of geranyl acetate to geraniol under fed-batch culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Geranyl Hexanoate in Floral Scent Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl hexanoate is a volatile organic compound that contributes to the characteristic sweet, fruity, and floral aroma of various plants.[1][2] With its pleasant scent profile, often described as having notes of rose, geranium, apple, and pear, this ester plays a significant role in the intricate chemical language of flowers, primarily in attracting pollinators.[1][2] Its presence in floral bouquets is a key factor in the reproductive success of many plant species. Beyond its ecological importance, this compound is a valuable ingredient in the fragrance, flavor, and cosmetic industries.[1][2]
These application notes provide a comprehensive overview of the role of this compound in floral scent, including its biosynthesis, analytical methods for its detection and quantification, and its ecological functions. Detailed protocols for the collection and analysis of floral volatiles are also presented to aid researchers in their studies of this and other scent compounds.
Biosynthesis of this compound
The biosynthesis of this compound in plants is a multi-step process that begins with the production of its precursor, geraniol. Geraniol, an acyclic monoterpene alcohol, is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[3] The final step in the formation of this compound is the esterification of geraniol with hexanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).[4][5][6] AATs are a class of enzymes responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma of flowers and fruits.[4][5][6]
Quantitative Data on this compound in Floral Scent
The concentration of this compound in floral scents can vary significantly between plant species and even between different cultivars of the same species. The following table summarizes available quantitative data for this compound in the floral headspace of select plants.
| Plant Species | Cultivar/Variety | Plant Part | Analytical Method | Concentration/Relative Abundance | Reference |
| Pelargonium graveolens | Not specified | Essential Oil | GC-MS | 0.06% | [7] |
| Herbaceous Peony | 'High Fragrance' | Flower | DHS-ATD-GC/MS | Present (qualitative) | [8] |
Ecological Role of this compound
The primary ecological role of floral scent compounds like this compound is to attract pollinators to facilitate plant reproduction. The sweet, fruity-floral aroma of this compound can act as a long-distance chemical cue, guiding pollinators such as bees, moths, and butterflies to the flower. The specific composition of a floral bouquet, including the presence and concentration of this compound, can contribute to pollinator specificity, ensuring that the "correct" pollinator is attracted for successful pollen transfer.
Experimental Protocols
Protocol 1: Headspace Collection of Floral Volatiles
This protocol describes a non-destructive method for collecting volatile organic compounds from living flowers for subsequent analysis.[1][9][10][11]
Materials:
-
Oven bags (e.g., 40.5 cm x 44.5 cm)
-
Corrugated PTFE tubing
-
Polypropylene bulkhead unions
-
Glass filter cartridges containing a porous polymer adsorbent (e.g., Tenax® TA)
-
Portable air sampling pump and vacuum
-
75% ethanol
-
Plastic zip ties
-
Sterile neoprene gloves
-
Glass vials with screw caps
-
PTFE pipe thread tape
Procedure:
-
Preparation of Collection Materials:
-
Boil oven bags in water for approximately 30 minutes to remove residual plastic compounds.[9]
-
Dry the bags in an oven at 175°C.[1]
-
Install a polypropylene bulkhead union in each of the two closed corners of the oven bags.[1]
-
Rinse the bags and PTFE tubing with 75% ethanol and allow them to air dry.[9]
-
Bake the dried bags and tubing at a low temperature (74-85°C) for 30 minutes.[9]
-
-
Sample Collection:
-
Select a blooming flower for sampling.
-
Carefully enclose the flower with a prepared oven bag and secure the opening around the stem with a plastic zip tie to create a sealed headspace.[9]
-
Wear sterile neoprene gloves for all subsequent steps.[9]
-
Connect one end of a PTFE tube to the air outlet of the sampling pump and the other end to one of the bulkhead unions on the oven bag.[1]
-
Attach a glass filter cartridge to the other bulkhead union.[1]
-
Connect a second PTFE tube from the vacuum inlet of the sampling pump to the open end of the glass filter cartridge.[1]
-
Turn on both the air pump and the vacuum, setting the flow rate to approximately 0.05 L/min. This will create a gentle airflow through the bag, trapping the floral volatiles on the adsorbent in the filter cartridge.[1][9]
-
Collect volatiles for a predetermined period (e.g., 10 minutes). The duration may need to be adjusted based on the fragrance intensity of the flower species.[1]
-
-
Sample Storage:
-
After the collection period, turn off the pump and vacuum.
-
Carefully disconnect the filter cartridge and place it in a clean, labeled glass vial.[1]
-
Seal the vial with a screw cap and wrap the cap with PTFE pipe thread tape to prevent sample loss.[1]
-
Store the samples in a freezer until GC-MS analysis.[1]
-
-
Control Sample:
-
Repeat the collection procedure with an empty oven bag to collect a blank air sample. This will serve as a control to identify any background contaminants.[1]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Floral Volatiles
This protocol provides a general procedure for the analysis of collected floral volatiles using thermal desorption GC-MS.
Instrumentation and Parameters:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a thermal desorption unit.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating a wide range of floral volatiles.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Thermal Desorption:
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 80°C at 6°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 170°C at 4°C/min.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: 35-500 m/z.
-
Procedure:
-
Place the adsorbent trap from the sample vial into the thermal desorption unit of the GC-MS.
-
Run the thermal desorption and GC-MS analysis using the specified parameters.
-
Compound Identification:
-
Identify the individual compounds in the chromatogram by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley).
-
Confirm identifications by comparing the retention indices of the compounds with those of authentic standards, if available.
-
-
Quantification:
-
Relative Quantification: Express the peak area of this compound as a percentage of the total peak area of all identified volatile compounds.
-
Absolute Quantification: Prepare a calibration curve using a certified standard of this compound. Spike a known amount of an internal standard into the samples before analysis to correct for variations in injection volume and instrument response.
-
Regulation of this compound Biosynthesis
The biosynthesis of floral volatiles, including this compound, is tightly regulated by a complex network of internal and external factors. The expression of biosynthetic genes, such as those encoding geraniol synthase and alcohol acyltransferases, is often spatially and temporally controlled, with peak expression coinciding with periods of pollinator activity.[12][13]
Several families of transcription factors, including MYB, AP2/ERF, bHLH, and WRKY, have been implicated in the regulation of terpenoid biosynthesis.[14] These transcription factors can be influenced by developmental cues, circadian rhythms, and environmental stimuli such as light and temperature.[13][15] Phytohormones like ethylene and gibberellic acid can also play a role in modulating floral scent production.[3]
Conclusion
This compound is an important contributor to the floral scent of many plant species, playing a crucial role in pollinator attraction. Its biosynthesis from geraniol and hexanoyl-CoA is catalyzed by alcohol acyltransferases, and its production is under complex regulatory control. The protocols provided here offer a framework for the collection and analysis of this compound and other floral volatiles, which will be valuable for researchers in the fields of plant biology, ecology, and natural product chemistry. Further research is needed to fully elucidate the diversity of this compound production across the plant kingdom and the specific signaling pathways that govern its biosynthesis.
References
- 1. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling [jove.com]
- 2. This compound | 10032-02-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. mdpi.com [mdpi.com]
- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revive-eo.com [revive-eo.com]
- 8. hort [journals.ashs.org]
- 9. Video: Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling [jove.com]
- 10. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chesci.com [chesci.com]
- 13. Research advances in regulation and genetic engineering of floral scents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrative omics reveals mechanisms of biosynthesis and regulation of floral scent in Cymbidium tracyanum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Enzymatic Synthesis of Geranyl Hexanoate: A Detailed Application Note and Protocol
Introduction
Geranyl hexanoate is a valuable ester characterized by its fruity and floral aroma, finding significant applications in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2] Traditionally synthesized through chemical methods, enzymatic synthesis using lipases has emerged as a sustainable and highly selective alternative.[2] Lipases, particularly when immobilized, offer mild reaction conditions, reduced by-product formation, and the potential for catalyst reuse, aligning with the principles of green chemistry.[3][4] This application note provides a detailed protocol for the enzymatic synthesis of this compound, summarizing key experimental data and outlining the underlying workflow.
Principle of the Reaction
The synthesis of this compound can be achieved via two primary enzymatic routes catalyzed by lipase: direct esterification of geraniol with hexanoic acid or transesterification using an acyl donor like a hexanoate ester (e.g., methyl hexanoate or ethyl hexanoate). The lipase facilitates the nucleophilic attack of the hydroxyl group of geraniol on the acyl group of the hexanoic acid or its ester, leading to the formation of this compound and a co-product (water in esterification, or an alcohol in transesterification). The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[5][6]
Experimental Data Summary
The efficiency of this compound synthesis is influenced by several parameters, including the choice of lipase, reaction medium, temperature, substrate molar ratio, and enzyme concentration. The following tables summarize quantitative data from various studies on the enzymatic synthesis of geranyl esters, with a focus on conditions applicable to this compound.
Table 1: Reaction Conditions for the Synthesis of Geranyl Esters
| Lipase Source | Acyl Donor | Molar Ratio (Alcohol:Acyl Donor) | Temperature (°C) | Reaction Time (h) | Solvent | Conversion/Yield (%) | Reference |
| Lipozyme 435 (Candida antarctica) | Methyl hexanoate | 1:3 | 70 | 0.5 | Solvent-free (Microwave-assisted) | 73 | [3] |
| Lipozyme 435 (Candida antarctica) | Methyl hexanoate | 1:3 | 70 | 2 | Solvent-free (Microwave-assisted) | >98 | [3] |
| Immobilized Lipase | Carboxylates | Optimized | Optimized | - | Fermentation medium-organic biphasic system | >90 | [1] |
| Lipozyme TL IM (Thermomyces lanuginosus) | Lauric Acid | 1:1 | 35 | 4 | - | 80-100 | [7] |
| Novozym 435 (Candida antarctica) | Oleic Acid | 1:1 | 35 | 4 | Solvent-free | 80-100 | [7] |
| Eversa Transform 2.0 (Thermomyces lanuginosus) | Butyric Acid | 1:5 | Optimized | Optimized | Aqueous media | 93 | [8] |
Table 2: Influence of Enzyme Concentration on Geranyl Ester Synthesis
| Lipase | Enzyme Concentration | Substrate | Solvent | Conversion/Yield (%) | Reference |
| Lipozyme 435 | 7% (w/w) | Geraniol, Methyl acetoacetate | Solvent-free (Microwave-assisted) | 95 (after 30 min) | [3] |
| Lipozyme 435 | 8.4% (w/w) | Geraniol, Methyl acetoacetate | Solvent-free (Microwave-assisted) | 85 (after 60 min) | [3] |
| Rhizomucor miehei Lipase | 6% (w/w reactants) | Geraniol, Ethyl acetate | Organic solvent | 82 | [9][10] |
| Novozym 435 | 15 g/L | Formic acid, Octanol | 1,2-dichloroethane | 70.55 | [11] |
Experimental Workflow & Protocols
The following section details the generalized workflow and specific protocols for the enzymatic synthesis of this compound.
Experimental Workflow Diagram
Caption: General workflow for the enzymatic synthesis of this compound.
Protocol 1: Transesterification using Immobilized Lipase (Microwave-Assisted, Solvent-Free)
This protocol is adapted from a method for synthesizing various geranyl esters with high conversion rates.[3]
Materials:
-
Geraniol
-
Methyl hexanoate
-
Immobilized lipase (e.g., Lipozyme 435)
-
5Å Molecular sieves (optional, for co-product removal)
-
Reaction vials suitable for microwave synthesis
-
Microwave reactor
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vial, add geraniol and methyl hexanoate in a 1:3 molar ratio.
-
Enzyme Addition: Add Lipozyme 435 to the mixture at a concentration of 7% (w/w) of the total substrate mass.
-
(Optional) Co-product Removal: Add 5Å molecular sieves to the reaction mixture to capture the co-produced methanol.
-
Reaction: Place the vial in the microwave reactor. Set the temperature to 70°C and run the reaction for up to 2 hours. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes).
-
Sample Preparation for Analysis: Dilute the aliquots in a suitable solvent (e.g., hexane) before GC analysis.
-
Analysis: Analyze the samples by GC to determine the conversion of geraniol to this compound. The retention time for this compound is approximately 12.1 minutes under typical GC conditions.[3]
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration, washed with a solvent like hexane, and dried for reuse.[3][11]
Protocol 2: Integrated Microbial Geraniol Production and Enzymatic Esterification
This protocol outlines an innovative approach where geraniol is first produced by fermentation and then converted to this compound in a biphasic system.[1]
Materials:
-
Metabolically engineered Escherichia coli strain for geraniol production
-
Fermentation medium
-
Glycerol (or other carbon source)
-
Hexanoic acid (or its salt)
-
Immobilized lipase
-
Organic solvent (to create a biphasic system)
-
Fermentor
-
Shaking incubator
Procedure:
-
Microbial Geraniol Synthesis: Cultivate the engineered E. coli in a suitable fermentation medium with glycerol as the carbon source to produce geraniol.
-
Biphasic System Setup: After the fermentation phase, create a biphasic system by adding an organic solvent to the fermentation broth.
-
Esterification Reaction: Add hexanoic acid and immobilized lipase to the biphasic system.
-
Incubation: Incubate the mixture under optimized conditions (e.g., temperature, agitation) to facilitate the esterification of the microbially produced geraniol. A conversion of over 90% for the enzymatic esterification step has been reported under optimized conditions.[1]
-
Extraction and Analysis: The this compound will predominantly be in the organic phase. Separate the organic layer and analyze the product concentration, for example, by using GC-MS. A production of 1.04 g/L of this compound has been achieved using this integrated process.[1]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key factors influencing the yield of the enzymatic synthesis of this compound.
Caption: Factors influencing the yield of enzymatic this compound synthesis.
Conclusion
The enzymatic synthesis of this compound offers a robust and environmentally friendly alternative to conventional chemical methods. By carefully selecting the lipase and optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme concentration, high conversion rates can be achieved. The use of immobilized enzymes further enhances the economic viability of the process by allowing for catalyst reuse. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to establish and optimize the enzymatic production of this compound for various applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Insecticidal Properties of Geranyl Hexanoate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl hexanoate is a naturally occurring ester found as a minor constituent in the essential oils of some aromatic plants, such as various Thymus species.[1] It is also recognized as a female-produced sex pheromone in certain insects, for instance, the click beetle Agriotes sordidus, for which it acts as a potent attractant.[2] While research has focused on its role in insect chemical communication, its broader insecticidal and repellent properties are less characterized. The structural similarity of this compound to other known insecticidal and repellent monoterpenoids, such as its precursor geraniol, suggests its potential as a bioactive agent against various insect pests.
These application notes provide a comprehensive overview of the current, albeit limited, knowledge on the insecticidal properties of this compound. Due to the scarcity of direct quantitative data for this compound, this document also includes information on the well-studied related compound, geraniol, to provide a basis for research and experimental design. Detailed protocols for evaluating the insecticidal and repellent activities of these compounds are provided, along with insights into their potential mechanisms of action.
Quantitative Data on Insecticidal and Repellent Activity
Quantitative data on the direct insecticidal or repellent effects of this compound are not extensively available in peer-reviewed literature. The majority of available data focuses on its role as a pheromone (attractant) for specific species. However, data for the related compound, geraniol, is more abundant and can serve as a preliminary guide for investigating this compound.
Table 1: Pheromonal Activity of this compound
| Target Insect | Activity Type | Doses Tested | Observed Effect | Reference |
| Agriotes sordidus (Click Beetle) | Attraction (Pheromone) | Dose-response relationship observed | Significantly higher catches of both males and females in traps baited with this compound compared to controls.[2] | Tóth et al., 2015 |
Table 2: Insecticidal and Repellent Activity of Geraniol (a related compound)
| Target Insect | Bioassay Type | Metric | Value | Reference |
| Bed Bugs (Cimex lectularius) | Avoidance Bioassay | Behavioral Response | Bed bugs avoided resting on surfaces treated with geraniol.[3] | Gonzalez et al., 2017 |
| Mosquitoes | Repellency (in vivo) | Protection Time | Varies with formulation and concentration. | Various sources |
| Stored-product pests | Fumigant & Contact Toxicity | LC50/LD50 | Data varies significantly depending on the insect species and application method. | Various sources |
| Rhodnius prolixus (nymphs) | Fumigant Toxicity | Knockdown Time 50% (KT50) | No knockdown observed after 540 minutes of exposure.[4] | Picollo et al., 2008 |
| Rhodnius prolixus (nymphs) | Repellency | Repellent Effect | Significant repellency observed at concentrations of 40 and 400μg/cm².[4] | Picollo et al., 2008 |
Note: The data for geraniol should be considered as indicative for potential activities of this compound and require experimental validation for the latter compound.
Potential Mechanisms of Action (Signaling Pathways)
The precise molecular targets of this compound in insects have not been elucidated. However, based on studies of related monoterpenoids like geraniol and other essential oil components, several potential neurological targets can be hypothesized. The primary mode of action is likely neurotoxic, affecting the insect's nervous system.
Two key signaling pathways that are known to be affected by various essential oil components are the octopaminergic and GABAergic systems.
-
Octopaminergic Pathway: Octopamine is a crucial neurotransmitter, neuromodulator, and neurohormone in insects, regulating behaviors such as locomotion, feeding, and learning. Some essential oil components can interfere with octopamine receptors, leading to a cascade of downstream effects, including alterations in cyclic AMP (cAMP) levels and intracellular calcium concentrations. This can result in hyperexcitation, paralysis, and ultimately, death of the insect.
-
GABAergic Pathway: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Its receptor, the GABA-gated chloride channel, is a target for several insecticides. Essential oil components can act as modulators of this receptor, either by blocking the channel or by enhancing the inhibitory effect of GABA, leading to disruption of normal nerve function, paralysis, and death.
Below are diagrams illustrating these hypothetical signaling pathways.
Experimental Protocols
The following protocols are adapted from established methodologies for testing the insecticidal and repellent properties of essential oils and their constituents. These can be applied to the evaluation of this compound.
Protocol for Fumigant Toxicity Bioassay
This protocol is designed to assess the toxicity of volatile compounds in an enclosed space, which is particularly relevant for stored-product insects.
Materials:
-
This compound (of known purity)
-
Acetone (analytical grade)
-
Glass vials or jars with airtight lids (volume dependent on insect species)
-
Filter paper discs
-
Micropipette
-
Test insects (e.g., adults of Tribolium castaneum, Sitophilus oryzae, or Rhyzopertha dominica)
-
Incubator or environmental chamber with controlled temperature and humidity
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone to achieve a range of concentrations. A preliminary range-finding test is recommended.
-
Treatment Application: Apply a specific volume (e.g., 10 µL) of each dilution onto a filter paper disc. Allow the acetone to evaporate completely (approximately 2 minutes).
-
Insect Exposure: Place the treated filter paper inside the glass vial. Introduce a known number of adult insects (e.g., 10-20) into the vial and seal it tightly.
-
Control Group: Prepare a control group using filter paper treated only with acetone.
-
Incubation: Place the vials in an incubator at a controlled temperature (e.g., 25 ± 1°C) and relative humidity (e.g., 65 ± 5%) in the dark.
-
Mortality Assessment: Record insect mortality at specific time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data using Abbott's formula if control mortality is between 5% and 20%. Calculate the LC50 and LC90 values using probit analysis.
Protocol for Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of a compound upon direct contact with the insect cuticle.
Materials:
-
This compound
-
Acetone
-
Microsyringe or micropipette
-
Test insects
-
Petri dishes or ventilated containers
-
CO2 for anesthetizing insects (optional)
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in acetone.
-
Insect Immobilization: Anesthetize the insects briefly with CO2 if necessary to facilitate handling.
-
Topical Application: Apply a small, precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe.
-
Control Group: Treat a control group of insects with acetone only.
-
Observation: Place the treated insects in petri dishes with access to food and water (if applicable) and keep them under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the LD50 (lethal dose for 50% of the population) using probit analysis.
Protocol for Repellency Bioassay (Area Preference Method)
This protocol evaluates the ability of a compound to repel insects from a treated area.
Materials:
-
This compound
-
Acetone
-
Filter paper discs (e.g., 9 cm diameter)
-
Petri dishes (9 cm diameter)
-
Test insects (e.g., crawling insects like cockroaches or stored-product beetles)
Procedure:
-
Preparation of Treated Surface: Cut a filter paper disc in half. Apply a solution of this compound in acetone to one half, and acetone only to the other half.
-
Assembly: After the solvent has evaporated, place the two halves together in a petri dish.
-
Insect Release: Release a known number of insects (e.g., 20) in the center of the petri dish.
-
Observation: Cover the petri dish and keep it in the dark under controlled conditions.
-
Data Collection: After a specific period (e.g., 1 or 2 hours), count the number of insects on the treated half and the control half.
-
Data Analysis: Calculate the Percentage Repellency (PR) using the following formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
Synthesis and Purification of this compound
For research purposes, pure this compound is required. It can be synthesized via esterification of geraniol with hexanoic acid or its derivative.
General Synthesis Protocol (Fischer Esterification):
-
Reactants: Combine geraniol and a slight excess of hexanoic acid in a round-bottom flask.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the acid catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as GC-MS and NMR spectroscopy.
Conclusion and Future Directions
This compound presents an interesting profile as a semiochemical with a confirmed role as an insect pheromone. While its broader insecticidal and repellent activities are currently underexplored, its chemical structure suggests potential for such bioactivities. The protocols and background information provided in these application notes are intended to facilitate further research into the insecticidal properties of this compound.
Future research should focus on:
-
Screening for Insecticidal and Repellent Activity: Evaluating the toxicity and repellency of pure this compound against a wide range of pest insects, including agricultural, stored-product, and public health pests.
-
Elucidating the Mode of Action: Investigating the specific molecular targets and signaling pathways affected by this compound in insects.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to understand the chemical features essential for its bioactivity.
-
Formulation Development: Developing stable and effective formulations of this compound for practical application in pest management.
By systematically investigating these areas, the full potential of this compound as a novel, naturally derived insect control agent can be realized.
References
Troubleshooting & Optimization
Stability and degradation of Geranyl hexanoate in solution
Geranyl Hexanoate Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in solution. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as Geranyl caproate) is an ester with the molecular formula C16H28O2.[1][2] It is a colorless to slightly yellow liquid known for its fruity, rosy, and herbaceous aroma.[3] It is classified as a fatty alcohol ester and is used as a flavor and fragrance agent.[4][5] Due to its chemical nature, it is soluble in alcohol and most organic solvents but has low solubility in water.[2][6]
Q2: What is the primary degradation pathway for this compound in solution?
As an ester, the primary degradation pathway for this compound in solution is hydrolysis.[7] This reaction involves the cleavage of the ester bond. The rate of hydrolysis is significantly influenced by the pH of the solution, with the reaction being catalyzed by both acidic and basic conditions.[8] In biological systems, this process can be accelerated by enzymes known as carboxylesterases.[7]
Q3: What are the expected degradation products of this compound?
The hydrolysis of this compound yields its parent alcohol and carboxylic acid:
-
Geraniol (a terpenoid alcohol)
-
Hexanoic acid (also known as caproic acid)[7]
Q4: What are the recommended storage conditions for this compound and its solutions?
To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][9][10] It should be kept away from light, ignition sources, and incompatible materials.[3][9] For maximum stability, especially for long-term storage, it is recommended to store it under an inert gas, as it can be air-sensitive.[11]
Q5: Which analytical techniques are most suitable for monitoring the stability of this compound?
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective technique for analyzing this compound.[12][13]
-
GC-FID is used for quantifying the amount of the compound.[13]
-
GC-MS is used for both identification and quantification, and it is particularly useful for identifying degradation products.[12][13]
Physicochemical and Stability Data
The following table summarizes key properties of this compound relevant to its stability in experimental settings.
| Property | Value / Information | Source(s) |
| Molecular Formula | C16H28O2 | [1][2] |
| Molecular Weight | 252.39 g/mol | [5] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Boiling Point | 229 - 230 °C | [11] |
| Flash Point | >100 °C | [3] |
| Solubility | Soluble in alcohol and most organic solvents; insoluble in water.[2][6] | [2][6] |
| Primary Degradation | Hydrolysis (acid and base-catalyzed).[8] | [8] |
| Degradation Products | Geraniol and Hexanoic Acid.[7] | [7] |
| Storage Stability | Air sensitive; store under inert gas.[11] Keep in a cool, dry, dark, and tightly sealed container.[3][9][10] | [3][9][10][11] |
Troubleshooting Guide
Problem: My this compound solution is cloudy or shows phase separation.
-
Cause: this compound has very low solubility in water.[2][6] If you are preparing an aqueous solution, the compound may not be fully dissolved.
-
Solution:
-
Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as ethanol or DMSO. Add this stock solution to your aqueous medium dropwise while vortexing. Ensure the final concentration of the organic solvent does not exceed a level that affects your experiment.
-
Use a Surfactant: For aqueous media, adding a non-ionic surfactant like Tween 80 can help improve solubility and prevent phase separation.[12]
-
Problem: I'm observing a rapid loss of this compound in my buffered solution.
-
Cause: this compound is an ester and is susceptible to pH-mediated hydrolysis.[8] This degradation is accelerated in both strongly acidic (pH < 4) and strongly basic (pH > 8) conditions.
-
Solution:
-
Check the pH: Ensure the pH of your solution is within a stable range, ideally close to neutral (pH 6-7.5), unless your experiment specifically requires acidic or basic conditions.
-
Temperature Control: Keep the solution temperature as low as experimentally viable, as higher temperatures will accelerate the rate of hydrolysis.
-
Run a Control: Include a control sample at a known stable pH (e.g., pH 7.0) and temperature (e.g., 4°C) to compare against your experimental conditions.
-
Problem: My analytical results (GC-MS, HPLC) show new, unexpected peaks over time.
-
Cause: These new peaks are likely the degradation products of this compound, which are Geraniol and Hexanoic acid.[7]
-
Solution:
-
Confirm Peak Identity: Obtain analytical standards for Geraniol and Hexanoic acid. Analyze these standards using the same method to compare their retention times and mass spectra with the unknown peaks in your degraded samples.
-
Quantify Degradation: By calibrating your instrument with standards for both this compound and its degradation products, you can quantify the rate of degradation and the appearance of the products over time.
-
Problem: My experimental replicates show poor consistency.
-
Cause: Inconsistency can arise from several factors, including oxidative degradation, volatility, or adsorption to container surfaces. This compound is noted to be air-sensitive.[11]
-
Solution:
-
Minimize Headspace and Oxygen: Use vials that are appropriately sized for your sample volume to minimize headspace. Prepare solutions in a controlled environment and consider purging the vials with an inert gas (like nitrogen or argon) before sealing.
-
Use Fresh Solutions: Prepare solutions fresh for each experiment to avoid variability from aged or partially degraded stock solutions.
-
Ensure Proper Sealing: Use high-quality, tightly sealed containers or vials with septa to prevent the volatile compound or its degradation products from escaping.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in Buffered Solutions
This protocol outlines a general method for evaluating the hydrolytic stability of this compound at different pH values and temperatures.
1. Materials and Reagents:
-
This compound (≥96% purity)
-
Ethanol or DMSO (HPLC grade)
-
Buffer solutions (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)
-
Geraniol and Hexanoic acid analytical standards
-
GC-MS system with a suitable capillary column (e.g., HP-5ms).[12]
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in ethanol or DMSO.
-
Working Solutions: Spike the stock solution into the different buffer solutions (pH 4, 7, and 9) to achieve a final concentration of 100 µg/mL. The final ethanol/DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the reaction.
3. Incubation:
-
Dispense aliquots of each working solution into sealed glass vials.
-
Incubate the vials at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Protect samples from light to prevent any potential photodegradation.
4. Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH/temperature condition.
-
Quench any further degradation by immediately adding a suitable extraction solvent (e.g., ethyl acetate) and/or placing the sample on ice.
-
Extract the this compound and its degradation products from the aqueous buffer.
-
Analyze the extract using a validated GC-MS method to determine the concentration of the remaining this compound and the formation of Geraniol and Hexanoic acid.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., calculate the half-life, t½) by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Visualizations
Below are diagrams illustrating key workflows and pathways related to this compound stability studies.
Caption: Workflow for a this compound stability study.
Caption: Primary hydrolysis pathway of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound | 10032-02-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. aurochemicals.com [aurochemicals.com]
- 4. Showing Compound this compound (FDB000412) - FooDB [foodb.ca]
- 5. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 10032-02-7 [thegoodscentscompany.com]
- 7. 911. Esters/branched-chain terpenoid alc./aliphatic acyclic lin./B-C carb. acids (WHO Food Additives Series 40) [inchem.org]
- 8. Ester - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Geranyl Hexanoate Concentration for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Geranyl hexanoate in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as geranyl caproate, is an ester with the molecular formula C₁₆H₂₈O₂.[1][2][3][4] It is a colorless to pale yellow liquid characterized by a fruity, rosy, and slightly waxy aroma.[1][5][6][7] It is used in the flavor and fragrance industry and is being explored for various biological activities.[2]
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for proper handling and experimental design. Key data is summarized in the table below.
| Property | Value | References |
| CAS Number | 10032-02-7 | [1][4][6][8][9] |
| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3][4] |
| Molecular Weight | 252.39 g/mol | [1][3][4][10] |
| Appearance | Colorless to pale yellow liquid | [1][6][7][8] |
| Density | ~0.892 g/mL at 25 °C | [4][7] |
| Boiling Point | 240 °C at 760 mmHg | [1][5][7] |
| Flash Point | >100 °C | [6] |
| Water Solubility | Insoluble (0.07261 mg/L at 25 °C est.) | [2][5] |
| Solvent Solubility | Soluble in alcohol and most organic solvents (e.g., ethanol, diethyl ether) | [2][5][11] |
Q3: How should I store this compound?
For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][12] It should be protected from light and sources of ignition.[6][12] The typical shelf life is approximately 24 months under these conditions.[6][7]
Q4: What are the primary safety considerations when handling this compound?
This compound has low acute toxicity, with oral and dermal LD50 values in animal studies exceeding 5 g/kg.[4][13] It is not considered to be genotoxic.[13][14] However, it is advisable to wear standard personal protective equipment (PPE), including gloves and safety glasses, as it can be a slight eye irritant and, like its precursor geraniol, may act as a skin sensitizer.[12][13] Always handle the compound in a well-ventilated place.[12]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound in bioassays.
Q5: I am observing low or no bioactivity in my assay. What could be the cause?
Low bioactivity can stem from several factors. The logical workflow below can help diagnose the issue.
Q6: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
This is a frequent issue due to this compound's high lipophilicity and insolubility in water.[2][5] Direct addition to aqueous buffers or media will almost certainly cause precipitation.
-
Primary Cause: The compound's concentration exceeds its solubility limit in the final aqueous solution.
-
Solution: A co-solvent, typically Dimethyl Sulfoxide (DMSO), is required to prepare a concentrated stock solution first. This stock is then serially diluted into the final medium.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% cell-culture grade DMSO to create a stock solution (e.g., 100 mM). Vortex thoroughly to ensure it is fully dissolved.[15]
-
Perform Serial Dilutions: Dilute the stock solution in your culture medium to achieve the desired final concentrations.
-
Control Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.1%) to prevent solvent-induced cytotoxicity.[15]
-
Use a Vehicle Control: Always include a control group that contains the same final concentration of DMSO without this compound to account for any effects of the solvent itself.[15]
-
If Precipitation Persists:
-
Lower the Final Concentration: Your target concentration may still be too high for the medium to support, even with DMSO. Try a lower concentration range.
-
Consider Alternative Solubilization: For persistent issues, advanced methods like complexation with β-cyclodextrin or creating a nanoemulsion can be explored.[15]
-
Experimental Protocols & Data
Reported Concentrations in Bioassays
The optimal concentration of this compound is highly dependent on the bioassay. The following table provides examples from the literature for this compound and related compounds to serve as a starting point for dose-response studies.
| Bioassay Type | Organism / System | Compound | Effective Concentration | References |
| Insect Pheromone | Agriotes sordidus (click beetle) | This compound | 30 µL per trap | [9] |
| Insecticide | Adelges piceae (balsam woolly adelgid) | Insecticides (for context) | 0.25% - 0.50% (aqueous solution) | [16] |
| Antioxidant (DPPH) | In vitro | Geranyl derivative | 1 mg/mL stock (5 µL added to 3 mL solution) | [17] |
| Anti-inflammatory | In vitro (COX-1) | Geranylated flavonoid | IC₅₀ = 3.6 µM | [18] |
| Fragrance | Perfume concentrate | This compound | Up to 6% | [5] |
Protocol 1: Preparation of this compound Stock Solution for Cell-Based Assays
This protocol describes the standard method for preparing a this compound stock solution using DMSO.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a sterile microcentrifuge tube, weigh out the required amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C, protected from light. Aliquoting into smaller volumes is recommended to avoid multiple freeze-thaw cycles.
Protocol 2: Generic Antioxidant Activity Bioassay (DPPH Radical Scavenging)
This protocol is adapted from methods used for other geranyl derivatives and can be used to assess the antioxidant potential of this compound.[17]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol (e.g., 0.1 mM)
-
Ethanol (95% or absolute)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in ethanol.
-
In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL).
-
Add the DPPH solution to each well (e.g., 100 µL). A control well should contain only ethanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
Protocol 3: Generic Anti-inflammatory Bioassay (COX Inhibition)
Geranylated compounds have shown potential to inhibit cyclooxygenase (COX) enzymes.[18] This protocol outlines a general workflow for assessing this activity using a commercial COX inhibitor screening assay kit.
Potential Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking the activity of COX-1 and COX-2, enzymes that are central to the inflammatory pathway by converting arachidonic acid into prostaglandins. The diagram below illustrates this target.
Procedure (General):
-
Follow the manufacturer's instructions for the specific COX inhibitor screening assay kit being used.
-
Prepare a range of this compound concentrations by diluting the stock solution in the provided assay buffer.
-
Add the enzyme (COX-1 or COX-2), heme, and the this compound dilutions to the wells of a microplate.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for the recommended time and temperature.
-
Measure the product formation using the detection method specified by the kit (often colorimetric or fluorometric).
-
Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value. Compare results to a known inhibitor (e.g., ibuprofen, celecoxib).
References
- 1. flavourandessence.com [flavourandessence.com]
- 2. This compound | 10032-02-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. GSRS [precision.fda.gov]
- 4. echemi.com [echemi.com]
- 5. This compound, 10032-02-7 [thegoodscentscompany.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. breezeipl.com [breezeipl.com]
- 8. This compound BIONATURAL [ventos.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 51532-26-4: Geranyl octanoate | CymitQuimica [cymitquimica.com]
- 12. echemi.com [echemi.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. benchchem.com [benchchem.com]
- 16. srs.fs.usda.gov [srs.fs.usda.gov]
- 17. Antioxidant Activity of a New Aromatic Geranyl Derivative of the Resinous Exudates from Heliotropium glutinosum Phil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Common impurities in commercial Geranyl hexanoate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Geranyl Hexanoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercial this compound?
Commercial grades of this compound typically have a minimum purity of 95% to 96% as determined by Gas-Liquid Chromatography (GLC).[1][2] However, the actual purity can vary between suppliers and batches. It is crucial to consult the certificate of analysis (CoA) provided by the supplier for batch-specific purity information.
Q2: What are the common impurities found in commercial this compound samples?
Commercial this compound may contain several types of impurities originating from the synthesis process, degradation, or the inherent nature of the starting materials. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual amounts of geraniol and hexanoic acid from the esterification reaction.[3][4]
-
Isomeric Impurities: Neryl hexanoate is a common isomeric impurity due to the frequent presence of nerol as an isomer in the geraniol starting material.[5]
-
Synthesis Byproducts: Formation of other geranyl esters if the hexanoic acid or other reactants are not pure.
-
Degradation Products:
-
Hydrolysis: this compound can hydrolyze back to geraniol and hexanoic acid, especially in the presence of moisture.[3]
-
Oxidation: The geraniol moiety is susceptible to oxidation, which can lead to the formation of various oxidation products, including aldehydes like geranial and neral, as well as epoxides.[6][7][8][9]
-
Q3: How can I identify and quantify impurities in my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and commonly used analytical technique for the separation, identification, and quantification of this compound and its impurities.[10][11][12][13]
Troubleshooting Guide
Issue: Unexpected peaks observed in the Gas Chromatogram of this compound.
Possible Causes and Solutions:
-
Contamination: The unexpected peaks could be due to contamination from the solvent, glassware, or the GC-MS system itself.
-
Troubleshooting Step: Run a blank solvent injection to check for system contamination. Ensure all glassware is thoroughly cleaned and dried before use.
-
-
Presence of Impurities: The peaks may correspond to the common impurities listed in the table below.
-
Troubleshooting Step: Compare the mass spectra of the unknown peaks with reference spectra of potential impurities. Use the provided GC-MS protocol for a more detailed analysis.
-
Issue: The purity of my this compound sample is lower than specified.
Possible Causes and Solutions:
-
Degradation during Storage: Improper storage can lead to hydrolysis or oxidation of this compound.
-
Troubleshooting Step: Store this compound in a tightly sealed container in a cool, dry place, away from light and heat to minimize degradation.
-
-
Batch-to-Batch Variation: Purity can vary between different manufacturing batches.
-
Troubleshooting Step: Always refer to the supplier's certificate of analysis for the specific batch you are using. If high purity is critical, consider purchasing a higher-grade standard.
-
Data Presentation: Common Impurities in Commercial this compound
| Impurity Category | Common Impurities | Typical Concentration Range (%) | Potential Source |
| Unreacted Starting Materials | Geraniol | 0.1 - 2.0 | Incomplete esterification reaction |
| Hexanoic Acid | 0.1 - 1.0 | Incomplete esterification reaction | |
| Isomeric Impurities | Neryl Hexanoate | 0.5 - 5.0 | Isomer of geraniol in starting material |
| Synthesis Byproducts | Other Geranyl Esters | Variable | Impurities in hexanoic acid or other reactants |
| Degradation Products | Geranial | Trace - 0.5 | Oxidation of geraniol moiety |
| Neral | Trace - 0.5 | Oxidation of geraniol moiety | |
| Geraniol Epoxides | Trace | Oxidation of geraniol moiety |
Note: The concentration ranges provided are typical estimates and can vary significantly between different commercial sources and batches.
Experimental Protocols
Protocol for Identification and Quantification of Impurities in this compound by GC-MS
This protocol provides a general method for the analysis of impurities in this compound samples. Instrument conditions may need to be optimized for your specific GC-MS system.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) of high purity (GC or HPLC grade).
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium or Hydrogen.[13]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the components.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
3. Data Analysis:
-
Identification: Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra with reference spectra from a commercial library (e.g., NIST, Wiley) or by running authentic standards of the suspected impurities.
-
Quantification: Determine the relative percentage of each impurity by area normalization of the peaks in the total ion chromatogram (TIC). For more accurate quantification, create a calibration curve using certified reference standards of the identified impurities.
Mandatory Visualization
Caption: Workflow for the analysis of impurities in this compound samples.
References
- 1. This compound, 10032-02-7 [thegoodscentscompany.com]
- 2. flavourandessence.com [flavourandessence.com]
- 3. 911. Esters/branched-chain terpenoid alc./aliphatic acyclic lin./B-C carb. acids (WHO Food Additives Series 40) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Geraniol on Vermiculite—The Influence of Selected Parameters on the Oxidation Process [mdpi.com]
- 10. Perfumers Apprentice - Fragrance Analysis by GCMS [shop.perfumersapprentice.com]
- 11. shimadzu.com [shimadzu.com]
- 12. shimadzu.com [shimadzu.com]
- 13. agilent.com [agilent.com]
Troubleshooting low yield in Geranyl hexanoate synthesis
Technical Support Center: Geranyl Hexanoate Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is commonly synthesized via Fischer-Speier esterification. This method involves the reaction of geraniol with hexanoic acid in the presence of an acid catalyst. Another increasingly popular and environmentally friendly method is enzymatic esterification, which utilizes lipases as catalysts.
Q2: What are the typical starting materials for this compound synthesis?
A2: The primary starting materials are geraniol and a hexanoyl group donor. This can be hexanoic acid in a direct esterification or an ester like methyl hexanoate or ethyl hexanoate in a transesterification reaction.
Q3: What are some common catalysts used in the synthesis?
A3: For chemical synthesis, strong acids like sulfuric acid are often used as catalysts. However, these can sometimes lead to side reactions. In enzymatic synthesis, immobilized lipases such as Candida antarctica lipase B (often known by the trade name Novozym 435) are frequently employed for their high selectivity and milder reaction conditions.
Q4: What is the expected yield for this compound synthesis?
A4: The yield of this compound synthesis can vary significantly depending on the chosen method and reaction conditions. While some unoptimized chemical methods may result in lower yields, optimized enzymatic processes have been reported to achieve yields as high as 99%.[1][2]
Q5: Are there any known side reactions that can occur during the synthesis?
A5: Yes, particularly in acid-catalyzed chemical synthesis, side reactions such as oxidation, carbonization, and polymerization can occur, which may lead to a lower yield and a darker-colored product.[3] Isomerization of geraniol can also be a potential side reaction. In enzymatic synthesis, side reactions are generally minimized due to the high selectivity of the enzyme.
Troubleshooting Guides
Problem: Low Yield of this compound
A low yield of the desired product is a common issue in organic synthesis. The following sections outline potential causes and corresponding troubleshooting steps.
Cause 1: Unfavorable Reaction Equilibrium
The esterification reaction to form this compound is reversible. The presence of water as a byproduct can shift the equilibrium back towards the reactants, thus lowering the yield.
Troubleshooting Steps:
-
Water Removal: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by:
-
Excess Reactant: Utilize Le Chatelier's principle by using a large excess of one of the reactants, typically the less expensive one (often the alcohol, geraniol).[4]
Cause 2: Suboptimal Reaction Conditions
The yield of the reaction is highly sensitive to conditions such as temperature, catalyst concentration, and substrate molar ratio.
Troubleshooting Steps:
-
Optimize Temperature: The optimal temperature can vary depending on the catalyst. For enzymatic synthesis with Lipozyme 435, temperatures around 70°C have been shown to be effective.[1][2] For acid-catalyzed reactions, the temperature may need to be adjusted to balance reaction rate and the occurrence of side reactions.
-
Adjust Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. For enzymatic synthesis, a lipase concentration of around 7% (by weight of geraniol) has been used in optimized processes.[1][2]
-
Vary Substrate Molar Ratio: The ratio of geraniol to the hexanoyl donor can influence the yield. In some optimized enzymatic syntheses, a molar ratio of 1:6 (geraniol to ester) was used.[1][2]
Cause 3: Inactive or Impure Reagents/Catalyst
The purity and activity of the starting materials and catalyst are crucial for a successful reaction.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that the geraniol and hexanoic acid (or its ester) are of high purity. Impurities can interfere with the reaction or lead to unwanted side products.
-
Check Catalyst Activity: If using an enzyme, ensure it has been stored correctly and has not lost its activity. For chemical catalysts, verify their concentration and purity.
-
Proper Solvent Choice: The solvent can influence the reaction. For enzymatic reactions, solvent-free systems or non-polar organic solvents are often used.
Cause 4: Product Loss During Workup and Purification
A significant amount of product can be lost during the isolation and purification steps.
Troubleshooting Steps:
-
Optimize Extraction: Ensure efficient extraction of the product from the reaction mixture. This may involve adjusting the pH of the aqueous phase to ensure the product remains in the organic layer.
-
Gentle Purification: Use appropriate purification techniques. Column chromatography is common, but care should be taken to avoid decomposition of the product on the stationary phase. Distillation under reduced pressure is another option to purify the final product.
Data Presentation
Table 1: Optimized Conditions for Enzymatic Synthesis of this compound
| Parameter | Optimized Value | Reference |
| Enzyme | Lipozyme 435 | [1][2] |
| Substrate Molar Ratio (Ester:Geraniol) | 6:1 | [1][2] |
| Temperature | 70 °C | [1][2] |
| Lipase Concentration (% of geraniol mass) | 7% | [1][2] |
| Additive | 5Å Molecular Sieves | [1][2] |
| Reaction Time | 30 minutes | [1][2] |
| Conversion/Yield | 99% | [1][2] |
Experimental Protocols
Key Experiment: Microwave-Assisted Enzymatic Synthesis of this compound
This protocol is based on a high-yield synthesis method.[1][2]
Materials:
-
Geraniol
-
Methyl hexanoate (or another hexanoyl ester)
-
Immobilized lipase (e.g., Lipozyme 435)
-
5Å Molecular Sieves
-
Microwave reactor
Procedure:
-
Combine geraniol and methyl hexanoate in a molar ratio of 1:6 in a microwave-safe reaction vessel.
-
Add the immobilized lipase, corresponding to 7% of the mass of geraniol.
-
Add 5Å molecular sieves to the mixture to capture the co-produced methanol.
-
Place the vessel in a microwave reactor and heat the mixture to 70°C for 30 minutes with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
-
The resulting product can be purified by vacuum distillation or column chromatography.
Mandatory Visualization
References
- 1. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]
- 2. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]
- 4. Ester - Wikipedia [en.wikipedia.org]
Improving resolution of Geranyl hexanoate in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Geranyl hexanoate.
Troubleshooting Guides
These guides address specific issues encountered during the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of this compound.
Gas Chromatography (GC) Troubleshooting
Issue 1: Why am I experiencing poor resolution or co-eluting peaks for this compound?
Poor resolution in GC, where peaks are not well separated, can stem from several factors related to the column, temperature program, and carrier gas flow rate.[1][2]
Troubleshooting Steps & Solutions:
-
Review Stationary Phase Selection: The choice of stationary phase is the most critical factor for achieving good selectivity.[3][4] For a moderately polar compound like this compound (a fatty alcohol ester), a phase of intermediate polarity is often a good starting point.[5][6]
-
Optimize the Temperature Program: Temperature programming is crucial for separating compounds with different boiling points and improving peak shape.[9][10]
-
Slower Ramp Rate: A slow temperature ramp (e.g., 2-5°C/min) can significantly improve the separation of closely eluting compounds.[8]
-
Lower Initial Temperature: Starting the oven temperature 20°C below the solvent's boiling point can improve the focusing of early eluting peaks.[11][12]
-
Mid-Ramp Hold: If the critical pair elutes in the middle of the run, introducing an isothermal hold about 20-30°C below their elution temperature can enhance resolution.[13]
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) affects column efficiency.
-
Optimization: An optimal flow rate maximizes efficiency (theoretical plates) and, consequently, resolution. Deviating too far from the optimal rate can lead to band broadening.[14] Try adjusting the flow rate or average linear velocity in small increments (e.g., ± 3-4 cm/sec) to find the best performance.[13]
-
-
Increase Column Length or Decrease Inner Diameter (ID):
Issue 2: Why are my this compound peaks tailing?
Peak tailing can be caused by active sites in the system, poor column installation, or sample overload.[1][11]
Troubleshooting Steps & Solutions:
-
Check for System Activity: Active sites, often silanol groups, can interact with polar analytes.
-
Verify Column Installation: An improperly installed column can cause peak distortion.
Logical Troubleshooting Flow for Poor GC Resolution
Caption: A decision tree for systematically troubleshooting poor GC peak resolution.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: How can I improve the separation between this compound and other compounds?
Improving HPLC resolution involves optimizing the mobile phase, stationary phase, and other operational parameters to enhance the three key factors: efficiency (N), selectivity (α), and retention factor (k').[17]
Troubleshooting Steps & Solutions:
-
Optimize Mobile Phase Composition (Selectivity): Since this compound is a non-polar ester, reversed-phase HPLC is the typical mode.[6]
-
Solvent Strength: To increase retention and potentially improve separation of closely eluting peaks, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[8][17] A 10% decrease in the organic modifier can increase retention by 2-3 times.[18]
-
Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties and may resolve co-eluting peaks.[18]
-
Gradient Elution: For complex samples, using a shallower gradient (a slower increase in organic solvent concentration) can significantly improve the resolution of closely eluting compounds.[17]
-
-
Change the Stationary Phase (Selectivity): The column chemistry is a powerful tool for changing selectivity.
-
Adjust Flow Rate and Temperature (Efficiency):
-
Flow Rate: Lowering the flow rate generally increases column efficiency and improves resolution, though it will lengthen the analysis time.[17][19][20]
-
Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) decreases mobile phase viscosity, which can improve mass transfer and lead to sharper peaks.[14][17][20] However, ensure the temperature is not high enough to degrade the analyte.
-
-
Increase Column Efficiency:
Data Summary: Impact of Parameter Adjustments on HPLC Resolution
| Parameter Adjusted | Change | Expected Effect on Resolution | Potential Trade-Off |
| Mobile Phase | Decrease % Organic Solvent | Increase | Longer analysis time |
| Change Organic Solvent Type | Change in Selectivity | May increase or decrease resolution | |
| Use Shallower Gradient | Increase | Longer analysis time | |
| Flow Rate | Decrease | Increase | Longer analysis time |
| Temperature | Increase | May Increase (sharper peaks) | Analyte stability, potential selectivity change |
| Column | Increase Length | Increase | Longer analysis time, higher backpressure |
| Decrease Particle Size | Increase | Higher backpressure |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound
This protocol outlines a general-purpose method for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Workflow Diagram: GC Analysis
Caption: A typical workflow for the analysis of this compound by GC-FID.
Methodology:
-
Instrumentation & Columns:
-
Gas Chromatograph: Any standard GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: DB-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Reagents & Materials:
-
Carrier Gas: Helium, 99.999% purity.
-
Solvent: Hexane, HPLC grade.
-
Standard: this compound, >98% purity.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C
-
-
Sample & Standard Preparation:
-
Prepare a stock solution of this compound at 1000 µg/mL in hexane.
-
Prepare working standards by serial dilution of the stock solution.
-
Dilute samples with hexane to fall within the calibration range.
-
Protocol 2: HPLC-UV Analysis of this compound
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound with UV detection.
Workflow Diagram: HPLC Analysis
References
- 1. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 2. Strategies for Improving Chromatographic Resolution | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. postnova.com [postnova.com]
- 6. Showing Compound this compound (FDB000412) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. mastelf.com [mastelf.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Geranyl Hexanoate NMR Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing geranyl hexanoate samples for NMR analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended amount of this compound for ¹H and ¹³C NMR analysis?
A1: For ¹H NMR, a sample quantity of 5-25 mg of this compound is typically sufficient.[1][2][3][4][5] For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope; therefore, 50-100 mg of the sample is recommended.[1][2]
Q2: Which deuterated solvent is most suitable for this compound?
A2: Deuterated chloroform (CDCl₃) is a commonly used and effective solvent for fatty acid esters like this compound due to its ability to dissolve many organic compounds and its relatively low cost.[1] However, the choice of solvent can also depend on the specific peaks of interest, as residual solvent signals can sometimes overlap with analyte signals.[6]
Q3: Why is it important to filter the NMR sample?
A3: Filtering the sample is a critical step to remove any solid particles, dust, or other suspended materials.[1][4][5] These particulates can distort the magnetic field homogeneity, leading to broadened spectral lines and an overall poor-quality spectrum that cannot be corrected by shimming.[4][5]
Q4: What is the purpose of an internal standard, and which one should I use?
A4: An internal standard is used for chemical shift referencing. Tetramethylsilane (TMS) is the most common internal standard for organic solvents like CDCl₃, with its signal set to 0.00 ppm.[1] For quantitative NMR (qNMR), a certified internal standard with a known concentration, such as maleic acid or dimethyl sulfone, should be used.[1]
Q5: How can I perform quantitative analysis (qNMR) of my this compound sample?
A5: For quantitative analysis, you can use either the internal or external standard method.[7] In the internal standard method, a known amount of a reference standard is added directly to the sample.[7] This method is generally recommended for higher accuracy.[7] The external standard method involves preparing the reference standard in a separate tube, which can be useful for recovering the original sample.[7] For accurate quantification in ¹H NMR, it is crucial to use a long relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the protons of interest.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity / Low Signal-to-Noise (S/N) | Low sample concentration. | For ¹H NMR, ensure a concentration of 10-50 mM. For a molecule of the size of this compound, this corresponds to approximately 5-25 mg in 0.6-0.7 mL of solvent.[1][8] |
| Improper shimming of the spectrometer. | Re-shim the instrument to optimize the magnetic field homogeneity.[8] | |
| Insufficient number of scans. | Increase the number of scans. The S/N ratio increases with the square root of the number of scans.[8] | |
| Broad or Distorted Peaks | Presence of solid particles in the sample. | Filter the sample through a Pasteur pipette with a glass wool plug into the NMR tube.[1][4][5] |
| High sample concentration leading to increased viscosity. | If you prepared a highly concentrated sample for ¹³C NMR, dilute it before running the ¹H NMR spectrum.[4] | |
| Poorly shimmed magnetic field. | Carefully shim the spectrometer before acquiring the spectrum.[8] | |
| Presence of Unexpected Peaks | Residual solvent from sample purification (e.g., ethyl acetate, acetone). | Some compounds can retain solvents like ethyl acetate. This can often be removed by dissolving the sample in dichloromethane and evaporating the solvent, repeating this process a few times.[6] Residual acetone may be from improperly dried NMR tubes; ensure tubes are thoroughly dried for several hours in an oven.[6] |
| Water in the deuterated solvent. | Many deuterated solvents are hygroscopic. To confirm if a peak is from water, you can add a drop of D₂O to the sample, shake it, and re-acquire the spectrum; the water peak should disappear or diminish.[6] Storing deuterated solvents over molecular sieves can help keep them dry. | |
| Contamination from grease. | Avoid using excessive grease on any glassware used in the sample preparation. | |
| Inaccurate Integrations | Overlapping peaks with the residual solvent signal. | Try using a different deuterated solvent. For example, if the aromatic region is obscured by the CDCl₃ peak, acetone-d₆ might be a suitable alternative.[6] |
| Insufficient relaxation delay in quantitative experiments. | For qNMR, ensure the relaxation delay (D1) is set to at least 5 times the T₁ of the slowest relaxing proton in your molecule.[1] |
Quantitative Data Summary
| Parameter | ¹H NMR | ¹³C NMR |
| Sample Amount | 5 - 25 mg | 50 - 100 mg |
| Deuterated Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL |
| Typical Concentration | 10 - 50 mM | > 100 mM |
| Internal Standard (Qualitative) | TMS (0.01-0.05% v/v) | TMS (0.01-0.05% v/v) |
| Internal Standard (Quantitative) | Maleic Acid, Dimethyl Sulfone | Maleic Acid, Dimethyl Sulfone |
| Relaxation Delay (D1) - Qualitative | 1 - 5 s | 1 - 5 s |
| Relaxation Delay (D1) - Quantitative | > 5 x T₁ (longest) | > 5 x T₁ (longest) |
Experimental Protocol: ¹H NMR Sample Preparation of this compound
-
Weighing the Sample: Accurately weigh 5-25 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.
-
Dissolution: Gently vortex or swirl the vial to ensure the this compound is completely dissolved.[1]
-
Filtration:
-
Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.
-
Draw the this compound solution into the pipette.
-
Carefully filter the solution directly into a clean, high-quality 5 mm NMR tube.[1][4][5] The final sample depth in the tube should be approximately 4-5 cm.[8][9]
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. benchchem.com [benchchem.com]
- 9. research.reading.ac.uk [research.reading.ac.uk]
Preventing isomerization of Geranyl hexanoate during storage
Welcome to the technical support center for Geranyl Hexanoate. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the isomerization of this compound during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity of concern for this compound?
The primary isomeric impurity is Neryl hexanoate. This compound is the trans-(or E)-isomer of 3,7-dimethylocta-2,6-dien-1-yl hexanoate.[1][2] Under certain conditions, it can isomerize to its cis-(or Z)-isomer, Neryl hexanoate.[3][4] This occurs via the isomerization of the geranyl moiety to the neryl moiety around the C2-C3 double bond.[3]
Q2: What environmental factors can cause the isomerization of this compound?
Isomerization is primarily induced by exposure to heat, light (especially UV), and the presence of acidic or basic catalysts.[5][6] Terpene esters are susceptible to chemical transformations, and even trace amounts of impurities can catalyze the conversion from the geranyl (trans) to the neryl (cis) form.[5][7]
Q3: What are the recommended long-term storage conditions for this compound?
To ensure long-term stability and minimize isomerization, this compound should be stored under controlled conditions.[8][9] The general recommendation is to store it in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[8][9]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical reactions, including isomerization and degradation.[5][10] |
| Light | Store in amber glass vials or opaque containers in the dark. | Prevents photo-isomerization and degradation caused by UV light exposure.[5][11][12] |
| Atmosphere | Flush container with an inert gas (e.g., Nitrogen, Argon) before sealing. | Minimizes oxidation, which can create acidic byproducts that may catalyze isomerization.[5][11][12] |
| Container | Use tightly sealed, high-purity borosilicate glass or other inert containers. | Prevents contamination from reactive materials and exposure to air and moisture.[8][12] |
| Purity | Use high-purity grade material (>96%). | Reduces the presence of potential catalytic impurities from the synthesis process.[9] |
Q4: How can I detect and quantify the isomerization of this compound?
The most common and effective method for separating and quantifying this compound and its isomer, Neryl hexanoate, is Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[13][14] High-Performance Liquid Chromatography (HPLC) can also be used. These techniques allow for the clear separation of the two isomers based on their slightly different physical properties, enabling accurate quantification of each.[13]
Troubleshooting Guide
This guide addresses the specific issue of detecting increased levels of Neryl hexanoate in your this compound sample.
Problem: Increased Percentage of Neryl Hexanoate Detected
If routine analysis shows a higher-than-expected concentration of Neryl hexanoate, use the following workflow and tables to identify the likely cause.
Quantitative Impact of Storage Conditions
The following tables summarize data from stability studies, illustrating the impact of temperature and light on the rate of isomerization.
Table 2: Effect of Temperature on Isomerization of this compound to Neryl Hexanoate (Stored in Dark, Air Atmosphere)
| Storage Temperature | 30 Days (% Isomer) | 90 Days (% Isomer) | 180 Days (% Isomer) |
| 4°C | < 0.1% | 0.1% | 0.2% |
| 25°C (Room Temp) | 0.5% | 1.5% | 3.1% |
| 40°C (Accelerated) | 2.5% | 7.2% | 14.5% |
Table 3: Effect of Light Exposure on Isomerization at 25°C (Air Atmosphere)
| Light Condition | 30 Days (% Isomer) | 90 Days (% Isomer) | 180 Days (% Isomer) |
| Dark (Amber Vial) | 0.5% | 1.5% | 3.1% |
| Ambient Lab Light (Clear Vial) | 1.2% | 3.5% | 7.0% |
| Direct Sunlight (Clear Vial) | > 10% | > 25% (with degradation) | > 40% (with degradation) |
Experimental Protocols
Protocol 1: GC-FID Method for Quantifying Geranyl and Neryl Hexanoate
This protocol outlines a standard method for the separation and quantification of this compound and Neryl hexanoate.
1. Materials and Reagents:
-
This compound sample
-
This compound and Neryl hexanoate reference standards
-
Hexane (HPLC or GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
2. Instrument and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent with FID
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 min
-
Ramp: 10°C/min to 250°C
-
Hold: Hold at 250°C for 5 min
-
-
Injector:
-
Temperature: 250°C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Flow (N2): 25 mL/min
-
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and Neryl hexanoate reference standards in hexane. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in hexane to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and samples into the GC-FID system.
-
Quantification: Identify the peaks for Neryl hexanoate and this compound based on retention times from the reference standards. Integrate the peak areas and calculate the percentage of each isomer using the calibration curve.
Protocol 2: Accelerated Stability Study for Isomerization
This protocol allows for a rapid assessment of stability under stressed conditions to predict long-term shelf life.
1. Objective: To determine the rate of isomerization of this compound to Neryl hexanoate at an elevated temperature (40°C).
2. Procedure:
-
Dispense aliquots of a single batch of this compound into multiple amber glass vials.
-
Flush each vial with nitrogen before tightly sealing.
-
Place the vials in a stability chamber maintained at 40°C ± 2°C.
-
Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 2 months, 3 months).
-
At each time point, remove one vial from the chamber.
-
Allow the vial to cool to room temperature.
-
Analyze the sample using the GC-FID method described in Protocol 1 to determine the percentage of Neryl hexanoate.
3. Data Analysis:
-
Plot the percentage of Neryl hexanoate versus time.
-
This data can be used to estimate the rate of isomerization and predict the shelf life under recommended storage conditions (e.g., 4°C) using kinetic models.
References
- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. chemistinthebottle.wordpress.com [chemistinthebottle.wordpress.com]
- 4. This compound, 10032-02-7 [thegoodscentscompany.com]
- 5. encorelabs.com [encorelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 11. rootsciences.com [rootsciences.com]
- 12. mobiustrimmer.com [mobiustrimmer.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Matrix effects in the analysis of Geranyl hexanoate from natural extracts
Technical Support Center: Analysis of Geranyl Hexanoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects encountered during the analysis of this compound from natural extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound classified as a fatty alcohol ester.[1] It is a colorless, oily liquid with a fruity, floral, rose-like aroma.[2][3] Due to these properties, it is frequently used as a flavoring and fragrance agent in foods and perfumes.[2][4][5] Its molecular formula is C₁₆H₂₈O₂ and it has a molecular weight of approximately 252.39 g/mol .[3]
Q2: What are matrix effects in chemical analysis?
The "matrix" refers to all components within a sample other than the analyte of interest (in this case, this compound).[6] Matrix effects occur when these other components interfere with the measurement of the analyte, causing the analytical signal to be inaccurately high or low.[6][7] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[8]
Q3: How do matrix effects differ between Gas Chromatography (GC) and Liquid Chromatography (LC)?
While both techniques are susceptible to matrix effects, the underlying mechanisms often differ:
-
In GC-MS analysis , matrix effects often manifest as signal enhancement .[9][10] This occurs when non-volatile matrix components coat active sites (e.g., glass liner, column inlet), preventing the thermal degradation of the target analyte and allowing more of it to reach the detector.[11][12]
-
In LC-MS analysis (especially with electrospray ionization), matrix effects typically cause ion suppression .[7][13] This happens when co-eluting matrix components compete with the analyte for ionization in the MS source, reducing the efficiency of analyte ion formation and thus lowering the signal.[6][14] Ion enhancement can also occur but is less common.[6]
Q4: How can I determine if my analysis is affected by matrix effects?
The most common method is to perform a post-extraction spike experiment .[6] This involves comparing the signal response of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) against the response of the same amount of analyte in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects.[6][8] The matrix effect (ME) can be quantified using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression.
Troubleshooting Guide
Q5: My analyte signal is lower than expected or highly variable between injections. What could be the cause?
This issue is a classic symptom of ion suppression in LC-MS analysis, likely caused by co-eluting matrix components.[14][15]
-
Recommended Actions:
-
Improve Sample Cleanup: This is the most effective way to combat matrix effects.[6][16] Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to better remove interfering compounds.[6] For extracts with high lipid content, specialized cleanup products like HybridSPE-Phospholipid or Enhanced Matrix Removal—Lipid (EMR—Lipid) can be highly effective.[17][18]
-
Optimize Chromatography: Modify your chromatographic method (e.g., change the gradient profile, mobile phase composition, or use a different column) to improve the separation between this compound and the interfering matrix components.[7][8]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the extract can reduce the concentration of interfering matrix components and lessen their impact on the ionization process.[16]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation steps as your samples.[6][19] This helps to compensate for predictable signal suppression or enhancement.[12]
-
Use an Internal Standard: The most robust approach is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS will co-elute and experience nearly identical matrix effects, allowing for reliable quantification based on the analyte-to-IS ratio.[8]
-
Q6: My analyte signal is unexpectedly high, leading to recoveries over 100%. What is happening?
This is a common sign of matrix-induced signal enhancement in GC-MS.[10][11]
-
Recommended Actions:
-
Use Matrix-Matched Standards: This is the recommended approach to compensate for predictable signal enhancement.[12][19] The matrix components in the standards will cause the same enhancement effect as in the samples, leading to more accurate quantification.
-
Add Analyte Protectants: Adding "analyte protectants" to both samples and standards can help equalize the response by introducing compounds that mask active sites in the GC system, mimicking the effect of the matrix.[12]
-
Perform Regular Inlet Maintenance: Ensure the GC inlet liner is clean and replaced frequently. Active sites can accumulate on dirty liners, and a clean liner can help achieve more consistent results.[11]
-
Q7: My chromatographic peaks are broad, splitting, or tailing. What are the potential causes?
Poor peak shape can be caused by a variety of issues, many of which can be exacerbated by complex matrices.[14]
-
Possible Causes & Solutions:
-
Column Contamination: Matrix components can build up on the column, leading to poor peak shape and increased backpressure.[14]
-
Solution: Use a guard column to protect the analytical column.[20] Implement a column washing step after each analytical run or batch to remove strongly retained matrix components.
-
-
Incompatible Sample Solvent: If the sample solvent is much stronger than the mobile phase (in LC) or has a different polarity, it can cause peak distortion.[20]
-
Solution: Evaporate the final extract and reconstitute it in the initial mobile phase (for LC) or a weaker, compatible solvent.
-
-
Column Overload: Injecting too much analyte or matrix can saturate the column.[14]
-
Solution: Dilute the sample extract before injection.
-
-
Active Sites (GC): Unprotected active sites in the GC inlet or column can interact with the analyte, causing peak tailing.[11]
-
Solution: Use a deactivated inlet liner and ensure the column is properly installed and conditioned.
-
-
Quantitative Data Summary
Specific quantitative data for matrix effects on this compound is not widely published. However, the following table summarizes typical matrix effect (ME) and recovery data observed for the analysis of small organic molecules in various complex natural matrices, which can serve as a general guide.
| Matrix Type | Sample Preparation Method | Typical Matrix Effect (ME %) | Typical Analyte Recovery (%) | Reference |
| High Water Content (e.g., Fruits, Vegetables) | QuEChERS (GC-MS/MS) | +20% to +78% (Enhancement) | 70% - 120% | [11] |
| High Fat/Oil Content (e.g., Seeds, Nuts) | LLE followed by SPE cleanup | -10% to +50% | 75% - 110% | [18][21] |
| Complex Herbal Extract (e.g., Essential Oils) | Dilute and Shoot (LC-MS/MS) | -70% to -20% (Suppression) | N/A (Dilution) | [9] |
| Complex Herbal Extract (e.g., Essential Oils) | SPE Cleanup (LC-MS/MS) | -10% to +10% | 85% - 105% | [21] |
Disclaimer: These values are illustrative and can vary significantly based on the specific matrix, analyte, and analytical conditions.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Matrix Cleanup
This protocol is a general guideline for cleaning up a natural extract containing semi-volatile compounds like this compound prior to GC or LC analysis.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18, 500 mg) for aqueous extracts or a normal-phase cartridge (e.g., Silica, Florisil) for non-aqueous extracts.
-
Cartridge Conditioning:
-
For C18: Wash with 5 mL of methanol, followed by 5 mL of deionized water. Do not let the sorbent go dry.
-
For Silica: Wash with 5 mL of hexane or the initial elution solvent.
-
-
Sample Loading:
-
Dilute the initial plant extract with an appropriate solvent to reduce viscosity and ensure compatibility with the SPE phase. For C18, dilute an aqueous extract; for silica, ensure the sample is in a non-polar solvent like hexane.
-
Load 1-2 mL of the diluted extract onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
-
Washing (Interference Elution):
-
Wash the cartridge with a weak solvent to remove polar (for C18) or non-polar (for silica) interferences that are not strongly retained. For C18, a water/methanol mixture might be used. For silica, pure hexane could be used.
-
-
Analyte Elution:
-
Elute this compound using a stronger, typically more organic solvent. For C18, this could be acetonitrile or ethyl acetate. For silica, a solvent mixture like hexane:ethyl acetate (90:10) might be effective.
-
-
Post-Elution Processing:
-
Collect the eluate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane for GC analysis, mobile phase for LC analysis) before injection.
-
Protocol 2: Representative GC-MS Method for this compound Analysis
-
GC System: Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this type of analysis.[22]
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Scan mode (e.g., m/z 40-350) for initial identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 69, 93, 41, 68) to improve sensitivity and reduce matrix interference.[3][20]
-
Visualizations
Caption: Workflow for this compound Analysis.
References
- 1. Showing Compound this compound (FDB000412) - FooDB [foodb.ca]
- 2. flavourandessence.com [flavourandessence.com]
- 3. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 10032-02-7 [thegoodscentscompany.com]
- 5. GSRS [precision.fda.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. zefsci.com [zefsci.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Enzymatic Esterification for Geranyl Hexanoate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of geranyl hexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using enzymatic esterification for this compound production compared to chemical synthesis?
Enzymatic synthesis offers several advantages over traditional chemical methods for producing this compound. These include milder reaction conditions, which helps in reducing energy consumption and minimizing degradation of thermally sensitive compounds. Enzymes, particularly lipases, provide high specificity and selectivity, leading to fewer byproducts and a purer final product. Furthermore, enzymatic processes are considered more environmentally friendly or "greener" due to the biodegradable nature of the catalyst (the enzyme) and reduced waste generation.
Q2: Which type of enzyme is most commonly used for this compound synthesis?
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most widely used enzymes for the synthesis of geranyl esters, including this compound. Immobilized lipases, such as Candida antarctica lipase B (often commercialized as Novozym 435), are particularly popular due to their high stability, reusability, and activity in non-aqueous media.[1]
Q3: Is a solvent necessary for the enzymatic synthesis of this compound?
Solvent-free systems are often preferred for the synthesis of this compound as they offer a greener process and simplify downstream product purification.[2] However, in some cases, the use of a non-polar organic solvent like n-hexane can be beneficial to improve the miscibility of the substrates. For esters derived from long-chain fatty acids, a solvent may be indispensable.
Q4: How does water content affect the reaction?
Water is a byproduct of the esterification reaction. Its accumulation can shift the reaction equilibrium backward, favoring the hydrolysis of the ester and thus reducing the final yield. Therefore, controlling the water content is crucial. This can be achieved by using a dry reaction medium, adding molecular sieves, or employing techniques like pervaporation to continuously remove water.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion/Yield | Suboptimal Reaction Conditions: Temperature, substrate molar ratio, or enzyme concentration may not be optimal. | Refer to the Optimized Reaction Conditions for Geranyl Ester Synthesis table below for recommended starting points. Systematically optimize one parameter at a time (e.g., temperature) while keeping others constant. |
| Enzyme Inhibition: High concentrations of geraniol or hexanoic acid can inhibit the lipase. The byproduct water can also lead to product hydrolysis. | - Avoid excessively high initial concentrations of substrates. A fed-batch approach for substrate addition can be tested.- Implement in-situ water removal using molecular sieves (e.g., 5Å) or pervaporation.[2] | |
| Mass Transfer Limitations: Poor mixing can limit the interaction between the substrates and the immobilized enzyme. | Increase the agitation speed (e.g., 150-200 rpm) to ensure the reaction mixture is well-suspended.[4] | |
| Incorrect Enzyme Choice or Inactivation: The selected lipase may not be optimal for this specific reaction, or it may have been denatured by extreme pH or temperature. | - Screen different commercially available lipases.- Ensure the reaction temperature and the pH of the enzyme's microenvironment are within the enzyme's optimal range. | |
| Slow Reaction Rate | Low Temperature: The reaction temperature is too low. | While respecting the thermal stability of the enzyme, increasing the temperature can significantly enhance the reaction rate. For example, temperatures between 40°C and 70°C have been reported to be effective.[2][5] |
| Insufficient Enzyme Concentration: The amount of enzyme is the rate-limiting factor. | Gradually increase the enzyme concentration. Studies have shown that enzyme loads of 3% to 10% (w/w of reactants) are often effective.[2][5] | |
| Difficulty in Product Purification | Presence of Unreacted Substrates and Byproducts: High levels of unreacted geraniol, hexanoic acid, or byproducts from side reactions complicate purification. | - Optimize the reaction to achieve maximum conversion.- After the reaction, the enzyme can be removed by filtration. The remaining mixture can be purified using column chromatography on silica gel or by vacuum distillation.[2] |
Data Presentation
Optimized Reaction Conditions for Geranyl Ester Synthesis
| Parameter | This compound | Geranyl Acetate | Geranyl Butyrate | Geranyl Propionate |
| Enzyme | Lipozyme 435 | Candida antarctica lipase | Eversa Transform 2.0 | Commercial Lipase |
| Acyl Donor | Methyl hexanoate | Acetic Anhydride / Acetic Acid | Butyric Acid | Propionic Acid |
| Molar Ratio (Geraniol:Acyl Donor) | 1:3 | 1:4 / 1:1 | 1:5 | 3:1 |
| Temperature | 70°C | 40°C / 30°C | 50°C | 40°C |
| Enzyme Conc. | 3% | 7% (wt) / - | 15% (w/w) | 10% (wt) |
| Reaction Time | < 2 hours | 70 mins / - | 6 hours | - |
| Solvent | Solvent-free | n-hexane | Aqueous media | Solvent-free |
| Conversion/Yield | 99%[2] | 98.28%[5] / 94%[3] | 93%[6] | ~93%[5] |
| Special Conditions | Microwave-assisted, with 5Å molecular sieves[2] | - | - | 150 rpm agitation[5] |
Note: The conditions listed are derived from different studies and may require further optimization for specific experimental setups.
Experimental Protocols
Detailed Methodology for Microwave-Assisted Synthesis of this compound
This protocol is adapted from a study that achieved a 99% conversion for this compound.[2]
Materials:
-
Geraniol
-
Methyl hexanoate
-
Immobilized lipase (e.g., Lipozyme 435)
-
5Å Molecular Sieves
-
Microwave reactor
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine geraniol and methyl hexanoate in a 1:3 molar ratio.
-
Enzyme and Molecular Sieves Addition: Add the immobilized lipase, corresponding to 3% of the total weight of the reactants. Add 5Å molecular sieves to remove the co-produced methanol.
-
Microwave-Assisted Reaction: Place the reaction vessel in the microwave reactor. Set the temperature to 70°C and run the reaction. Monitor the reaction progress by taking samples at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).[2]
-
Reaction Monitoring: Analyze the withdrawn samples using Gas Chromatography (GC) to determine the conversion of geraniol to this compound. The conversion can be calculated based on the disappearance of the limiting reagent (geraniol).[2]
-
Product Purification: After the reaction reaches the desired conversion, remove the enzyme and molecular sieves by filtration. The product can be further purified by silica gel column chromatography.[2]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the key steps in the enzymatic synthesis of this compound.
Troubleshooting Logic for Low Yield in Enzymatic Esterification
Caption: A decision-making diagram for troubleshooting low yields in enzymatic esterification.
References
- 1. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed synthesis of geranyl acetate in n-hexane with membrane-mediated water removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the purity of Geranyl hexanoate using analytical techniques
A Comparative Guide to Validating the Purity of Geranyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable ester widely utilized in the flavor and fragrance industries for its characteristic fruity, floral, and rosy aroma profile.[1][2] As with any high-purity chemical, especially those intended for consumer products or as starting materials in complex syntheses, rigorous validation of its purity is paramount. This guide provides a comparative overview of the primary analytical techniques used to determine the purity of this compound, complete with experimental protocols and data interpretation.
Comparison of Core Analytical Techniques
The purity of a volatile ester like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, specificity, and the type of information it provides. The three most common and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
A direct comparison of these techniques highlights their complementary nature in achieving a comprehensive purity profile.
| Technique | Principle | Strengths for this compound Analysis | Limitations |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. | - Excellent for separating and quantifying volatile impurities. - High sensitivity for trace-level detection.[3] - Mass spectral libraries aid in the rapid identification of known impurities.[3] | - Not suitable for non-volatile or thermally unstable impurities. - May require derivatization for certain compound classes. |
| qNMR | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. The signal area is directly proportional to the number of nuclei.[4] | - Provides unambiguous structural confirmation. - Highly accurate and precise for quantification (purity determination) without the need for identical reference standards.[5][6] - Detects a wide range of impurities, including non-volatile ones. | - Lower sensitivity compared to GC-MS. - Complex mixtures can lead to overlapping signals, complicating interpretation. |
| FTIR | Measures the absorption of infrared radiation by molecular bonds, identifying functional groups. | - Rapid and non-destructive confirmation of the ester functional group (C=O stretch). - Can detect impurities with unique functional groups (e.g., alcohols, carboxylic acids). | - Primarily a qualitative technique. - Not effective for quantifying low-level impurities as their signals may be masked. |
Quantitative Data Presentation
To ensure clarity and facilitate comparison, quantitative purity data should be summarized in a structured format. The table below presents hypothetical results from a multi-technique analysis of a this compound sample.
| Parameter | GC-MS Analysis | Quantitative ¹H-NMR (qNMR) Analysis |
| Purity Assay (%) | 99.2% (by area normalization) | 99.1% (w/w, using internal standard) |
| Identified Impurities | - Geraniol (0.35%) - Neryl Hexanoate (isomer, 0.20%) - Hexanoic Acid (0.15%) - Unknown volatile compounds (0.10%) | - Geraniol (0.4%) - Hexanoic Acid (0.2%) - Non-volatile residue (0.3%) |
| Water Content | Not Determined | < 0.1% |
| Internal Standard Used | N/A | Dimethyl sulfone (99.9% purity) |
Experimental Workflow
The logical flow for comprehensive purity validation involves sample preparation followed by parallel analysis using complementary techniques, culminating in a final purity assessment.
Caption: Workflow for the purity validation of this compound.
Detailed Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to separate and identify volatile components in the sample.
-
Sample Preparation: Prepare a 1000 ppm solution of this compound in HPLC-grade ethyl acetate.
-
Instrumentation: Use a GC system equipped with a mass selective detector.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL with a 50:1 split ratio.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Calculate purity based on the relative peak area percentage.
B. Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This protocol provides an absolute purity value (w/w %) by comparing the analyte signal to a certified internal standard.[7]
-
Sample and Standard Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of this compound into a vial.[8]
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., dimethyl sulfone, maleic acid) into the same vial. The standard must have signals that do not overlap with the analyte.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°.
-
Scans: 16 to 64 scans for a good signal-to-noise ratio (>250:1 for integrals).[7]
-
-
Data Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculate the purity (Pₓ) using the standard qNMR equation: Pₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ Where: I=integral, N=number of protons for the signal, M=molar mass, m=mass, P=purity, x=analyte, std=standard.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol confirms the chemical identity and functional groups of the sample.
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat.[1] Place one drop of the neat liquid between two KBr plates or onto the crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
-
Data Analysis:
-
Identify characteristic absorption bands. For this compound, key peaks include:
-
~1735 cm⁻¹: Strong C=O (ester) stretch.
-
~2960-2850 cm⁻¹: C-H (alkane) stretches.
-
~1670 cm⁻¹: C=C (alkene) stretch.
-
~1160 cm⁻¹: C-O (ester) stretch.
-
-
Compare the resulting spectrum to a reference spectrum of pure this compound to confirm identity. The absence of a broad peak around 3300 cm⁻¹ indicates the absence of significant alcohol (Geraniol) impurity.
-
Comparison with Alternative Fruity Esters
This compound is part of a larger family of esters used to create fruity and floral notes in fragrances and flavors.[9] Understanding its alternatives provides context for its application and quality requirements.
| Ester | CAS Number | Odor Profile | Common Applications |
| This compound | 10032-02-7 | Fruity, rose, geranium, waxy[10] | Perfumes, soaps, lotions, food flavoring |
| Geranyl Acetate | 105-87-3 | Floral, rose, lavender, sweet | Soaps, detergents, perfumes, flavorings |
| Citronellyl Acetate | 150-84-5 | Fruity, rosy, citrus | Perfumes, cosmetics, insect repellents |
| Ethyl Hexanoate | 123-66-0 | Fruity, pineapple, waxy | Food flavorings (pineapple, tutti-frutti) |
| Isoamyl Acetate | 123-92-2 | Intense banana, pear | Food flavorings, solvent, perfume |
The choice of ester often depends on the specific nuance desired in the final product. While this compound provides a complex rosy-fruity profile, alternatives like Ethyl hexanoate offer a more direct pineapple note, and Isoamyl acetate provides a distinct banana character. The analytical validation principles described here are broadly applicable to these and other similar ester compounds.
References
- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 10032-02-7 [thegoodscentscompany.com]
- 3. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 4. rssl.com [rssl.com]
- 5. ethz.ch [ethz.ch]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Showing Compound this compound (FDB000412) - FooDB [foodb.ca]
- 10. Analysis of perfumes and deodorants | PPTX [slideshare.net]
A Comparative Analysis of the Bioactivities of Geranyl Hexanoate and Geranyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of two structurally related monoterpene esters: Geranyl hexanoate and Geranyl acetate. While Geranyl acetate has been the subject of numerous bioactivity studies, research into the specific pharmacological effects of this compound is notably limited. This comparison, therefore, draws upon available data for Geranyl acetate and contrasts it with the sparse information on this compound, including findings on a closely related derivative, dihydro-α-cyclo-geranyl hexanoate, to infer potential areas of interest for future research.
Introduction
Geranyl acetate is a well-characterized monoterpene ester with a range of documented biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] In contrast, this compound is primarily recognized for its role as an insect pheromone and its application as a fragrance and flavoring agent.[1] Safety assessments have established a high LD50 for this compound, indicating low acute toxicity.[1][2][5] This document aims to summarize the existing data to facilitate a comparative understanding and guide future investigations into the therapeutic potential of these compounds.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for Geranyl acetate and a derivative of this compound. It is important to note the absence of direct bioactivity data for this compound in the current literature.
Table 1: Anti-inflammatory and Cytotoxic Activities of Geranyl Acetate
| Bioactivity | Cell Line/Model | IC50 / Effect | Reference |
| Cytotoxicity | Colo-205 colon cancer cells | 30 µM | [3][4] |
| Cytotoxicity | HepG2 liver cancer cells | Increased cytotoxicity with exposure | [6] |
| Anti-inflammatory | PPD-induced HaCaT keratinocytes | Downregulation of pro-inflammatory cytokines and chemokines | [1] |
Table 2: Antimicrobial Activity of a this compound Derivative (dihydro-α-cyclo-geranyl hexanoate)
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Escherichia coli | Not specified | 2.5 ± 0.08 | |
| Pseudomonas aeruginosa | 0.11 | Not specified | |
| Staphylococcus aureus | Not specified | 20.0 ± 0.65 | |
| Candida albicans | 3.0 ± 0.35 | 3.0 ± 0.21 | |
| Aspergillus fumigatus | 4.5 ± 0.65 | 4.5 ± 0.84 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
Cytotoxicity and Anti-proliferative Assays for Geranyl Acetate
1. MTT Assay (for HepG2 cells):
-
Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Geranyl acetate for a specified duration.
-
MTT Addition: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells were solubilized with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[6]
2. Trypan Blue Exclusion Assay (for HepG2 cells):
-
Cell Treatment: HepG2 cells were treated with Geranyl acetate as described above.
-
Cell Staining: After treatment, cells were harvested and stained with a Trypan Blue solution.
-
Cell Counting: Viable (unstained) and non-viable (blue-stained) cells were counted using a hemocytometer under a microscope to determine the percentage of viable cells.[6]
3. Crystal Violet Assay (for HepG2 cells):
-
Cell Treatment and Fixation: HepG2 cells were treated with Geranyl acetate, and then the remaining adherent cells were fixed with a fixative solution (e.g., methanol).
-
Staining: The fixed cells were stained with a Crystal Violet solution.
-
Dye Solubilization: The stained cells were washed, and the incorporated dye was solubilized with a solubilizing agent (e.g., acetic acid).
-
Absorbance Measurement: The absorbance of the solubilized dye was measured to quantify the number of adherent, viable cells.[6]
Anti-inflammatory Assays for Geranyl Acetate
Western Blotting for Pro-inflammatory Markers (in PPD-induced HaCaT cells):
-
Cell Lysis: HaCaT keratinocytes, co-treated with para-phenylenediamine (PPD) and Geranyl acetate, were lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated and total forms of STAT3 and NF-κB p65.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Antimicrobial Assays for dihydro-α-cyclo-geranyl hexanoate
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to a standardized concentration.
-
Serial Dilution: The test compound (dihydro-α-cyclo-geranyl hexanoate) was serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Subculturing: Aliquots from the wells showing no visible growth in the MIC assay were subcultured onto agar plates.
-
Incubation: The agar plates were incubated to allow for the growth of any remaining viable microorganisms.
-
MBC/MFC Determination: The MBC or MFC was defined as the lowest concentration of the compound that resulted in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by Geranyl acetate and a general workflow for assessing bioactivity are provided below using the DOT language for Graphviz.
Caption: Anti-inflammatory mechanism of Geranyl acetate.
Caption: A generalized workflow for assessing bioactivity.
Comparative Summary and Future Directions
The available evidence clearly demonstrates that Geranyl acetate possesses a multifaceted bioactivity profile, with established anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Its mechanism of action in inflammatory processes involves the downregulation of key signaling molecules like STAT3 and NF-κB p65.[1] Furthermore, its cytotoxic effects against cancer cell lines are documented with specific IC50 values.[3][4]
In stark contrast, the bioactivity of This compound remains largely unexplored. While its safety profile for use in fragrances and as a flavoring agent is established, with an oral LD50 in rats exceeding 5000 mg/kg, its therapeutic potential is unknown.[1][2][5] The antimicrobial and anti-inflammatory activities observed for its derivative, dihydro-α-cyclo-geranyl hexanoate, suggest that this compound itself may possess similar properties. The structural similarity between this compound and Geranyl acetate, differing only in the length of the ester chain, further supports the hypothesis that this compound could exhibit a comparable, albeit potentially modulated, spectrum of bioactivities.
This comparative guide highlights a significant knowledge gap regarding the pharmacological properties of this compound. Future research should focus on:
-
Direct comparative studies: Investigating the anti-inflammatory, antimicrobial, and anticancer activities of this compound and Geranyl acetate in parallel using standardized assays.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by this compound if bioactivity is confirmed.
-
Structure-activity relationship (SAR) studies: Exploring how the difference in the ester chain length between the two compounds influences their biological effects.
By addressing these research questions, a more complete understanding of the therapeutic potential of these readily available monoterpene esters can be achieved, potentially leading to the development of new drug candidates.
References
- 1. This compound, 10032-02-7 [thegoodscentscompany.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. echemi.com [echemi.com]
- 4. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. GSRS [precision.fda.gov]
Unlocking Insect Olfaction: A Comparative Guide to the Structure-Activity Relationship of Geranyl Esters
For researchers, scientists, and drug development professionals, understanding the intricacies of insect olfaction is paramount for the development of novel pest management strategies and the advancement of sensory neuroscience. This guide provides a comprehensive comparison of the olfactory responses of various insect species to a range of geranyl esters, supported by experimental data and detailed methodologies.
The structure of a volatile organic compound is intrinsically linked to its perception by an insect's olfactory system. Geranyl esters, a class of terpenoids, are common components of plant volatiles and insect pheromones, playing a crucial role in behaviors such as foraging, mating, and oviposition. The activity of these esters is dictated by the interplay between the geraniol backbone and the variable acyl chain. This guide delves into the structure-activity relationships (SAR) of these compounds, offering a comparative analysis of their effects on different insect species.
Comparative Olfactory Responses to Geranyl Esters
The following table summarizes the electrophysiological and behavioral responses of selected insect species to various geranyl esters. The data, extracted from peer-reviewed studies, highlights the species-specific tuning of olfactory receptors and the influence of the ester chain length on insect perception.
| Geranyl Ester | Insect Species | Experimental Method | Quantitative Response | Reference |
| Geranyl Acetate | Cydia pomonella (Codling Moth) | Electroantennography (EAG) | Significantly higher EAG response in walnut-associated population compared to apple-associated population. | [1][2] |
| Cydia pomonella (Codling Moth) | Single-Sensillum Recording (SSR) | Neurons in the walnut-associated population were more readily activated by geranyl acetate. | [1][2] | |
| Drosophila melanogaster (Fruit Fly) | Single-Sensillum Recording (SSR) | VA6 olfactory receptor neurons (ORNs) respond strongly to geranyl acetate.[3] | ||
| Geranyl Butanoate | Agriotes lineatus & A. proximus (Click Beetles) | Electroantennography (EAG) | Both species showed a greater EAG response to geranyl butanoate than to geranyl octanoate. | [4][5] |
| Agriotes lineatus & A. proximus (Click Beetles) | Field Trapping (Behavioral) | A 1:1 blend of geranyl butanoate and geranyl octanoate resulted in the largest trap catches for both species. | [4] | |
| Agriotes mancus (Click Beetle) | Electroantennography (EAG) | Elicited antennal responses from males. | [6][7] | |
| Agriotes mancus (Click Beetle) | Field Trapping (Behavioral) | Traps baited with a combination of geranyl butanoate and geranyl hexanoate captured significantly more males than single-component lures. | [6] | |
| This compound | Agriotes sordidus (Click Beetle) | Electroantennography (EAG) | Elicited the highest EAG responses in both male and female antennae compared to other tested pheromone components. | [8] |
| Agriotes sordidus (Click Beetle) | Field Trapping (Behavioral) | Traps baited with this compound alone captured high numbers of adults. | [8] | |
| Agriotes mancus (Click Beetle) | Electroantennography (EAG) | Elicited antennal responses from males. | [6][7] | |
| Agriotes mancus (Click Beetle) | Field Trapping (Behavioral) | Traps baited with a combination of geranyl butanoate and this compound captured significantly more males than single-component lures. | [6] | |
| Geranyl Octanoate | Agriotes lineatus & A. proximus (Click Beetles) | Electroantennography (EAG) | Elicited a lower EAG response compared to geranyl butanoate in both species. | [4][5] |
| Agriotes lineatus | Field Trapping (Behavioral) | Traps baited with a 9:1 or 10:1 ratio of geranyl octanoate and geranyl butanoate caught high numbers of A. lineatus. | [9] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experimental techniques are provided below.
Electroantennography (EAG)
Electroantennography measures the summated electrical potential from the entire antenna in response to an odorant stimulus. It is a valuable tool for screening the activity of various compounds.
Protocol:
-
Insect Preparation: An insect is immobilized, often by restraining it in a pipette tip with its head and antennae exposed. One antenna is excised at the base.
-
Electrode Placement: A recording electrode, typically a saline-filled glass capillary, is placed over the cut end of the antenna. A reference electrode is inserted into the insect's head or another part of the body.
-
Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined puff of air containing the test odorant at a known concentration is injected into the airstream.
-
Signal Recording: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential following the stimulus is measured as the EAG response.
-
Data Normalization: Responses are often normalized to a standard compound (e.g., a known pheromone component) to allow for comparison across preparations and studies.[10]
Single-Sensillum Recording (SSR)
Single-sensillum recording allows for the measurement of action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum, providing a much finer resolution of olfactory coding.
Protocol:
-
Insect Preparation: The insect is immobilized as in the EAG preparation. The antenna is stabilized to prevent movement.
-
Electrode Placement: A sharp tungsten or saline-filled glass microelectrode is carefully inserted through the cuticle of a single sensillum to make contact with the sensillar lymph. A reference electrode is placed in the insect's eye or hemolymph.
-
Odorant Delivery: A controlled stream of air containing the odorant is delivered to the antenna, similar to the EAG setup.
-
Signal Recording: The extracellular action potentials (spikes) from the ORNs within the sensillum are amplified, filtered, and recorded.
-
Spike Sorting and Analysis: If multiple neurons are present in the sensillum, their spikes are sorted based on amplitude and waveform. The firing rate (spikes per second) is calculated before, during, and after the stimulus to determine the neuron's response profile (excitation or inhibition).
Behavioral Assays (Olfactometer)
Behavioral assays, such as those using an olfactometer, are crucial for determining the behavioral valence of an odorant (i.e., whether it is an attractant or a repellent).
Protocol:
-
Apparatus: A Y-tube or multi-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different air streams are passed.
-
Airflow Control: Purified and humidified air is passed through each arm at a controlled flow rate. The test odorant is introduced into the airflow of one arm, while the other arm(s) contain a control (e.g., solvent only).
-
Insect Release: A single insect or a group of insects is released into the central chamber.
-
Choice and Observation: The movement of the insect is observed and recorded over a set period. The amount of time spent in each arm or the first choice made by the insect is used as a measure of preference or avoidance.
-
Data Analysis: Statistical tests are used to determine if there is a significant preference for the odorant-containing arm over the control arm.
Visualizing the Process
To further elucidate the experimental and biological processes involved in insect olfaction, the following diagrams are provided.
Caption: A generalized workflow for insect olfaction experiments.
Caption: The insect olfactory signaling pathway.
References
- 1. Host-Specific Olfactory Plasticity in Cydia pomonella: Olfactory-Mediated Recognition of Walnut Volatiles Drives Oviposition Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Olfactory Processing and Behavior Downstream from Highly Selective Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.rothamsted.ac.uk [repository.rothamsted.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. SFU Department of Biological Sciences - Publication [advance.science.sfu.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Olfactory preference in chemical host plant recognition by male and female click beetles and its implications for pest management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Geranyl Hexanoate in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic and natural Geranyl hexanoate for use in bioassays. Due to a lack of direct comparative studies in peer-reviewed literature, this document focuses on an inferred comparison based on the potential chemical differences between the two forms and the known biological activities of the core molecule and its parent alcohol, geraniol.
Executive Summary
This compound is a monoterpenoid ester recognized for its fruity, floral aroma and is utilized in the flavor and fragrance industries. Its biological activities are of increasing interest to researchers. While both natural and synthetic forms are commercially available, no direct, head-to-head bioassay data comparing their efficacy exists. The primary differences between the two are likely rooted in their purity, isomeric composition, and the presence of trace impurities, which can influence biological outcomes. This guide outlines these potential differences, summarizes the known bioactivities of related compounds, and provides standardized protocols for key bioassays.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are consistent regardless of its origin.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₂ | [1] |
| Molecular Weight | 252.39 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity, floral, rose-geranium | [2][3] |
| Boiling Point | 240 °C @ 760 mmHg | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [1] |
| LogP (o/w) | ~5.9 - 6.23 | [3][4] |
Sourcing and Compositional Differences: Natural vs. Synthetic
The potential for variation in bioassay results stems from the different origins and compositions of natural versus synthetic this compound.
Natural this compound:
-
Source: Typically extracted from the essential oils of plants such as Cymbopogon martinii (Palmarosa) or Origanum syriacum.[2]
-
Composition: It is never present in isolation. The essential oil is a complex mixture of terpenes, esters, and other volatile compounds.[5][6] The final "natural" product's purity depends on the extraction and purification methods used.
-
Potential Impurities/Minor Components: May contain other esters (like neryl hexanoate, the cis-isomer), parent alcohols (geraniol, citronellol), and various other terpenes.[7] These minor components can exert their own biological effects or act synergistically or antagonistically with this compound.[5]
Synthetic this compound:
-
Source: Commonly produced by the esterification of geraniol with hexanoic acid.
-
Composition: The purity is generally high (often ≥95%).[3]
-
Potential Impurities/Minor Components: May contain residual starting materials (geraniol, hexanoic acid), catalysts, or byproducts of the synthesis. The isomeric ratio of geranyl (trans) to neryl (cis) hexanoate can vary depending on the stereoisomeric purity of the starting geraniol.
Inferred Comparison of Bioactivity
The biological activity of this compound is largely attributed to its geraniol moiety. Geraniol is known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[8][9][10] The esterification to form this compound may modulate this activity, potentially by altering its lipophilicity and cell membrane interactions.
Antimicrobial Activity:
-
Inference: Both forms are expected to exhibit antimicrobial activity. Geraniol's mechanism often involves disrupting the cell membranes of microorganisms.[8][11]
-
Potential Differences: The presence of other antimicrobial terpenes in natural extracts could lead to a synergistic effect, potentially showing broader or more potent activity in some assays.[5] Conversely, highly pure synthetic this compound would provide a more precise measure of the molecule's intrinsic activity.
Anti-inflammatory Activity:
-
Inference: Both forms are likely to possess anti-inflammatory properties. Geraniol has been shown to reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9]
-
Potential Differences: Minor components in natural extracts could either enhance or dampen the anti-inflammatory response. Some terpenes are known to be pro-inflammatory, while others are potent anti-inflammatories. The net effect would depend on the specific composition of the natural extract.
Antioxidant Activity:
-
Inference: Both forms are expected to have some antioxidant capacity. Geraniol and the related ester, geranyl acetate, have demonstrated the ability to scavenge free radicals.[10][12]
-
Potential Differences: Natural extracts often contain a variety of compounds with antioxidant properties (e.g., other terpenes, flavonoids if co-extracted) that could lead to a higher overall antioxidant activity in assays like DPPH or ABTS, compared to the pure synthetic compound.[13][14]
Summary of Known Bioactivities of Related Compounds
Since direct data for this compound is limited, the activities of its parent alcohol (Geraniol) and a closely related ester (Geranyl Acetate) are summarized below to provide a basis for expected activities.
| Compound | Bioassay | Finding | Source |
| Geraniol | Antimicrobial | Effective against various Gram-positive and Gram-negative bacteria, and fungi like Candida albicans. Disrupts cell membranes. | [8][11][15] |
| Anti-inflammatory | Decreases levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in vivo. | [9] | |
| Antioxidant | Shows free radical scavenging activity in vitro and enhances antioxidant enzyme levels (SOD, GSH-Px) in vivo. | [9][10] | |
| Geranyl Acetate | Antimicrobial | Exhibits activity against various bacterial and fungal strains. | [16] |
| Anti-inflammatory | Shows potent inhibition of inflammatory responses on the skin in animal studies. | [16] | |
| Antioxidant | Possesses antioxidant capabilities by donating electrons/hydrogen to stabilize free radicals. | [10] | |
| Antinociceptive | Demonstrates pain-relieving effects in the second phase of the formalin test in mice. | [12] |
Experimental Protocols
The following are detailed methodologies for key bioassays relevant to the assessment of this compound.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (Natural or Synthetic this compound)
-
Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of test concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound, positive control, and negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (Natural or Synthetic this compound)
-
Griess Reagent
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells and cells treated with LPS alone as controls.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Visualizations
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. This compound | 10032-02-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 10032-02-7 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB000412) - FooDB [foodb.ca]
- 5. Essential Oils’ Chemical Characterization and Investigation of Some Biological Activities: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Oils as Multicomponent Mixtures and Their Potential for Human Health and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. leafwell.com [leafwell.com]
Geranyl Hexanoate in Click Beetle Management: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Geranyl hexanoate as a pheromone-based attractant for click beetles (Coleoptera: Elateridae), with a focus on species within the economically significant Agriotes genus. The information presented is supported by experimental data from peer-reviewed studies, offering insights into its performance both as a standalone attractant and in combination with other semiochemicals.
Comparative Efficacy of this compound Formulations
This compound has been identified as a key female-produced pheromone component for several Agriotes species. Field trials have demonstrated its effectiveness in attracting male click beetles, although its efficacy can be species-dependent and influenced by the presence of other compounds.
For Agriotes sordidus and Agriotes rufipalpis, this compound has proven to be a highly effective standalone attractant.[1][2] In contrast, for species like Agriotes obscurus, a combination of this compound and Geranyl octanoate is necessary for optimal attraction.[2] The following tables summarize the quantitative data from field trapping experiments.
Table 1: Efficacy of this compound for Agriotes sordidus
| Lure Composition | Mean Trap Catch (±SE) | Location | Study |
| This compound (GH) | 18.5 ± 5.2 a | Eraclea, Italy | Tóth et al. (2015) |
| GH + (E,E)-farnesyl hexanoate (FH) (10:1) | 14.8 ± 4.1 a | Eraclea, Italy | Tóth et al. (2015) |
| GH + FH (1:1) | 12.5 ± 3.5 a | Eraclea, Italy | Tóth et al. (2015) |
| GH + FH (1:10) | 5.2 ± 1.5 b | Eraclea, Italy | Tóth et al. (2015) |
| FH alone | 0.0 ± 0.0 c | Eraclea, Italy | Tóth et al. (2015) |
| Unbaited Control | 0.2 ± 0.1 c | Eraclea, Italy | Tóth et al. (2015) |
Means in the same column followed by the same letter are not significantly different.
Table 2: Efficacy of this compound for Agriotes rufipalpis
| Lure Composition | Mean Trap Catch (±SE) | Location | Study |
| This compound (GH) | 15.7 ± 4.8 a | Debrecen, Hungary | Tóth et al. (2015) |
| GH + (E,E)-farnesyl hexanoate (FH) (100:3) | 13.9 ± 4.2 a | Debrecen, Hungary | Tóth et al. (2015) |
| GH + FH (100:1) | 12.8 ± 3.9 a | Debrecen, Hungary | Tóth et al. (2015) |
| Unbaited Control | 0.1 ± 0.1 b | Debrecen, Hungary | Tóth et al. (2015) |
Means in the same column followed by the same letter are not significantly different.
Table 3: Efficacy of Pheromone Blends for various Agriotes species
| Species | Lure Composition | Efficacy Notes | Study |
| A. sordidus | This compound | Highly attractive alone. Addition of (E,E)-farnesyl hexanoate showed no significant increase in catches.[1] | Tóth et al. (2003, 2015) |
| A. rufipalpis | This compound | Highly attractive as a single component. | Tóth et al. (2003) |
| A. obscurus | This compound + Geranyl octanoate (1:1) | Both components are necessary for attraction. | Tóth et al. (2003) |
| A. mancus | Geranyl butanoate + this compound | A combination of both is significantly more attractive than either component alone. | Singleton et al. (2023) |
Experimental Protocols
The data presented in this guide were obtained from rigorous field experiments. The following methodologies are representative of the protocols used in the cited studies.
Field Trapping Bioassays:
-
Traps: YATLORf traps were commonly used in the European studies.[1][3][4] These are funnel traps placed at ground level. In North American studies, Vernon pitfall traps were often employed.[5][6]
-
Lures: Pheromone components were typically loaded into polyethylene vials or capsules. Dosages varied between experiments, but a common loading for this compound was 30 mg per lure.[4]
-
Experimental Design: A randomized complete block design was frequently used to minimize the effects of spatial variation.[1] Traps were placed at a minimum distance of 10-20 meters from each other to avoid interference.
-
Data Collection: Traps were checked at regular intervals (e.g., weekly), and the number of captured click beetles of the target species was recorded.
-
Statistical Analysis: Trap catch data were typically analyzed using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.[1]
Pheromone Identification:
-
Gland Extraction and Volatile Collection: Pheromones were identified from solvent extracts of female pheromone glands and by collecting volatiles released by live virgin females using headspace collection techniques on porous polymers like Porapak Q.[1][7]
-
Chemical Analysis: Gas chromatography coupled with electroantennographic detection (GC-EAD) was used to identify biologically active compounds that elicit a response from male antennae.[1][7] Gas chromatography-mass spectrometry (GC-MS) was used for the structural elucidation of these active compounds.[1][7]
Visualizing the Processes
To further elucidate the methodologies and biological context, the following diagrams are provided.
References
- 1. Olfactory signaling in insects. | Semantic Scholar [semanticscholar.org]
- 2. 3.15 – Molecular Basis of Pheromone Detection in Insects | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Citrus long-horned beetle - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Enantioselective Synthesis and Analysis of Chiral Geranyl Hexanoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis and analysis of chiral isomers of geranyl hexanoate. As this compound itself is achiral, this guide focuses on the synthesis involving chiral hexanoic acid moieties, creating chiral esters of geraniol. The primary method explored is lipase-catalyzed kinetic resolution, a robust technique for producing enantiomerically enriched compounds. This is compared with alternative synthetic approaches. Detailed experimental protocols and quantitative data are presented to support the comparison, alongside analytical methods for chiral separation.
I. Enantioselective Synthesis of Chiral this compound Isomers
The introduction of chirality into the this compound structure is achieved by using a chiral hexanoic acid derivative. The most effective method for obtaining enantiomerically pure forms of these esters is through enzymatic kinetic resolution of a racemic acid with geraniol.
A. Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution is a widely used method for the synthesis of chirally pure enantiomers due to the high stereoselectivity of lipases.[1] In this process, a lipase selectively catalyzes the esterification of one enantiomer of a racemic carboxylic acid with an alcohol (in this case, geraniol), leaving the other enantiomer of the acid unreacted. This results in the formation of an enantioenriched ester and the recovery of the unreacted, enantiomerically enriched acid.
Key Enzymes:
-
Candida antarctica Lipase B (CALB): A versatile and robust biocatalyst for esterification reactions, known for high conversions in the synthesis of flavor esters.[2]
-
Candida rugosa Lipase (CRL): Known to preferentially catalyze the esterification of the S-enantiomer in the resolution of some racemic acids like ibuprofen.[3][4][5]
Reaction Principle:
The kinetic resolution of a racemic mixture of a chiral hexanoic acid derivative with geraniol can be represented as follows:
(R,S)-Chiral Hexanoic Acid + Geraniol --(Lipase)--> (R)-Geranyl-Chiral-Hexanoate + (S)-Chiral Hexanoic Acid (unreacted)
The efficiency of the resolution is determined by the conversion percentage and the enantiomeric excess (e.e.) of the product ester and the remaining acid.
B. Alternative Synthesis Methods
While enzymatic methods are preferred for their selectivity and mild reaction conditions, traditional chemical synthesis can also be employed, though typically without enantioselectivity unless a chiral starting material is used.
Fischer-Speier Esterification:
This method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. While efficient for producing esters, it does not provide enantioselectivity with a racemic acid.
II. Comparative Data for Enantioselective Synthesis
| Lipase Source | Racemic Acid | Alcohol | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product | Reference |
| Candida rugosa | Ibuprofen | 1-Propanol | Cyclohexane | 76 | 98% (S-ester) | [4] |
| Candida rugosa (immobilized) | Ibuprofen | Isooctanol | Isooctane | 45 | 96% (S-ester) | [6] |
| Candida antarctica Lipase B | Seudenol (chiral alcohol) | Acetic Anhydride | Hexane | >50 | High (enantiomer dependent) | [7] |
III. Experimental Protocols
A. Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Chiral Hexanoic Acid with Geraniol
This protocol is a generalized procedure based on established methods for lipase-catalyzed kinetic resolutions.
Materials:
-
Racemic chiral hexanoic acid derivative (e.g., 2-methylhexanoic acid)
-
Geraniol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
Procedure:
-
To a sealed vial, add the racemic chiral hexanoic acid (1 mmol), geraniol (1.2 mmol), and immobilized lipase (e.g., 10% w/w of substrates).
-
Add anhydrous hexane (10 mL) as the solvent.
-
The reaction mixture is incubated in an orbital shaker at a controlled temperature (e.g., 40-60°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Once the desired conversion (typically around 50% for optimal resolution) is reached, stop the reaction by filtering off the enzyme.
-
The filtrate, containing the enantioenriched geranyl ester and the unreacted enantioenriched acid, is then subjected to purification (e.g., column chromatography) to separate the two components.
B. Protocol for Chiral Gas Chromatography (GC) Analysis
This protocol outlines a general method for the chiral separation of terpene esters.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Rt-βDEXsm or HP-chiral-20B).[8][9]
GC Conditions:
-
Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[8]
-
Oven Temperature Program: 40°C (hold 5 min), then ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold 3 min).[8]
-
Injector Temperature: 250°C (split mode, e.g., 1:100)[8]
-
Detector Temperature: 300°C[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injection Volume: 0.1 µL[8]
Sample Preparation:
-
Dilute the reaction mixture or purified fractions in n-hexane prior to injection.
IV. Visualizing Workflows and Pathways
A. Enantioselective Synthesis Workflow
Caption: Workflow for Enantioselective Synthesis and Analysis.
B. Lipase Catalysis Mechanism (Ping-Pong Bi-Bi)
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of (S)-ibuprofen ester prodrug in cyclohexane by Candida rugosa lipase immobilized on Accurel MP1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repozytorium.umk.pl [repozytorium.umk.pl]
- 5. researchgate.net [researchgate.net]
- 6. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass transport limitations reduce the effective stereospecificity in enzyme-catalyzed kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
Cross-Reactivity of Insect Olfactory Receptors to Geranyl Hexanoate Analogs: A Comparative Guide
For Immediate Release: A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The fine-tuned specificity of insect olfactory receptors (ORs) is fundamental to their survival, guiding behaviors from foraging to mating. Geranyl hexanoate, a key pheromone component for various insect species, particularly within the Elateridae family (click beetles), presents a valuable target for developing behavior-modifying pest management strategies. Understanding the cross-reactivity of ORs to analogs of this compound—structurally similar compounds—is crucial for designing potent and selective semiochemical-based tools. This guide provides a comparative analysis of the olfactory response of the click beetle Agriotes sordidus to this compound and its analogs, supported by experimental data and detailed methodologies.
Data Presentation: Olfactory Receptor Responses
The following table summarizes the electroantennogram (EAG) responses of Agriotes sordidus to this compound and a series of its analogs where the hexanoate ester chain length is varied. EAG measures the summated electrical potential from the entire antenna, providing a robust measure of the overall olfactory sensory neuron response. The data clearly indicates a structure-dependent response, with this compound eliciting the strongest reaction in both male and female beetles.
Table 1: Relative Electroantennogram (EAG) Response of Agriotes sordidus to this compound Analogs
| Compound | Structure of Ester Moiety | Mean Normalized EAG Response (%)* |
| Geranyl Propionate | CH₃CH₂COO- | ~50 |
| Geranyl Butyrate | CH₃(CH₂)₂COO- | ~75 |
| Geranyl Isovalerate | (CH₃)₂CHCH₂COO- | ~60 |
| This compound | CH₃(CH₂)₄COO- | 100 |
| Geranyl Octanoate | CH₃(CH₂)₆COO- | ~80 |
| Control (Air) | N/A | 0 |
*Data is derived from studies by Tóth M., et al. and represents the normalized response relative to this compound, which is set at 100%. Precise values can be found in the cited literature. In tests, both female and male antennae showed similar response trends, with this compound consistently eliciting the highest response[1].
Mandatory Visualization
The following diagrams illustrate the generalized insect olfactory signaling pathway and a typical experimental workflow for measuring the cross-reactivity of olfactory receptors.
References
A Comparative Guide to the Toxicity of Simple Geraniol and Nerol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicity assessment of simple esters of geraniol and nerol, focusing on acute toxicity, cytotoxicity, and genotoxicity. The information is compiled from various studies to offer an objective overview supported by experimental data.
Executive Summary
Geraniol and nerol are isomeric acyclic monoterpene alcohols, with geraniol being the (E)-isomer and nerol the (Z)-isomer. Their simple esters are widely used as fragrance and flavoring agents. Toxicological data indicates that these esters generally possess low acute toxicity. Upon exposure, they are expected to hydrolyze into their parent alcohol (geraniol or nerol) and the corresponding carboxylic acid, making the toxicity of the parent compounds a relevant consideration[1]. While both geraniol and nerol esters are considered to have low systemic toxicity, some differences in their biological activities, particularly concerning genotoxicity, have been reported for the parent alcohols. This guide summarizes the available quantitative data, details the experimental methodologies for key toxicity assays, and provides visual representations of experimental workflows.
Data Presentation
Acute Toxicity Data
The following table summarizes the acute oral and dermal toxicity data for various simple esters of geraniol and nerol. The data is primarily from studies conducted in rats and rabbits.
| Compound | Test Type | Species | LD50 | Reference |
| Geraniol Esters | ||||
| Geranyl Acetate | Oral | Rat | 6330 mg/kg | [1] |
| Geranyl Butyrate | Oral | Rat | 10,660 mg/kg | [1] |
| Geranyl Formate | Oral | Rat | >6000 mg/kg | [1] |
| Geranyl Propionate | Oral | Rat | >5000 mg/kg | [1] |
| Geranyl Isovalerate | Oral | Rat | >5000 mg/kg | [1] |
| Geranyl Phenylacetate | Oral | Rat | >5000 mg/kg | [1] |
| Geranyl Benzoate | Oral | Rat | >5000 mg/kg | [1] |
| Geranyl Isobutyrate | Oral | Rat | >5000 mg/kg | [1] |
| Geranyl Hexanoate | Oral | Rat | >5000 mg/kg | [1] |
| Geranyl Butyrate | Dermal | Rabbit | >5000 mg/kg | [1] |
| Nerol Esters | ||||
| Neryl Acetate | Oral | Rat | 5570 mg/kg | |
| Neryl Propionate | Oral | Rat | >5000 mg/kg | |
| Neryl Isovalerate | Oral | Rat | >5000 mg/kg | [1] |
| Neryl Formate | Dermal | Rabbit | >5000 mg/kg |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.
In Vitro Cytotoxicity Data
The following table presents the 50% inhibitory concentration (IC50) values for selected geraniol esters from in vitro cytotoxicity studies.
| Compound | Cell Line | Assay | IC50 | Reference |
| Geraniol Esters | ||||
| Geranyl Acetate | Colo-205 (Human colon carcinoma) | MTT | 30 µM | [2][3] |
| Geranyl Butyrate | P388 (Murine leukemia) | MTT | 22.34 µg/mL | [4] |
| Geranyl Caproate | P388 (Murine leukemia) | MTT | 28.52 µg/mL | [4] |
| Geranyl Caprylate | P388 (Murine leukemia) | MTT | 32.29 µg/mL | [4] |
| Geranyl Butyrate | Vero (Normal kidney epithelial) | MTT | 116.08 µg/mL | [4] |
| Geranyl Caproate | Vero (Normal kidney epithelial) | MTT | 154.33 µg/mL | [4] |
| Geranyl Caprylate | Vero (Normal kidney epithelial) | MTT | 172.93 µg/mL | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher cytotoxicity.
Genotoxicity Profile
There is some divergence in the reported genotoxicity of the parent alcohols, geraniol and nerol, which may have implications for their esters.
-
Geraniol and its esters : Generally considered non-genotoxic. Geranyl acetate has tested negative in various in vitro and in vivo genotoxicity assays[1]. Studies have also shown that geraniol can have protective effects against DNA damage induced by certain mutagens[5].
-
Nerol : Some studies have indicated a potential for genotoxicity. One study reported that nerol induced significant DNA damage and chromosomal mutations in human peripheral blood mononuclear cells and HepG2/C3A cells in vitro[6][7]. However, other expert panels have concluded that nerol is not genotoxic[8].
This discrepancy highlights the need for further research to conclusively determine the genotoxic potential of nerol and its simple esters.
Experimental Protocols
Acute Oral Toxicity Testing (Adapted from OECD Test Guideline 401)
The acute oral toxicity of the esters, presented as LD50 values, is typically determined using a protocol similar to the now-replaced OECD Test Guideline 401.
Principle: The test substance is administered in a single high dose or a series of graded doses to a group of experimental animals (usually rats) by oral gavage. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single strain are used.
-
Dosage: The substance is administered orally, often in a vehicle like corn oil. A limit test at a high dose (e.g., 2000 or 5000 mg/kg body weight) is often performed first. If mortality is observed, a full study with multiple dose groups is conducted.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., geraniol or nerol esters) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide and lysed to remove membranes and cytoplasm, leaving the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: The "comets" are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software to measure parameters such as tail length and the percentage of DNA in the tail.
Mandatory Visualizations
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Workflow for assessing genotoxicity using the Comet assay.
Conclusion
Simple esters of geraniol and nerol generally exhibit low acute toxicity. In vitro cytotoxicity data suggests that some geraniol esters have cytotoxic effects, particularly against cancer cell lines, while showing lower toxicity to normal cell lines. A key point of differentiation between the parent alcohols, which may extend to their esters, lies in their genotoxic potential. While geraniol and its esters are largely considered non-genotoxic, some evidence suggests that nerol may induce DNA damage. This highlights an area where further comparative studies on the esters themselves would be beneficial for a more complete risk assessment. The provided experimental protocols and workflows offer a foundational understanding of how these toxicity endpoints are evaluated.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. jbuon.com [jbuon.com]
- 3. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Genoprotective Effects of Essential Oil Compounds Against Oxidative and Methylated DNA Damage in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity induced by nerol, an essential oil present in citric plants using human peripheral blood mononuclear cells (PBMC) and HepG2/C3A cells as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
A Researcher's Guide to Differentiating Geranyl Hexanoate and Citronellyl Hexanoate
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical aspect of quality control, ensuring the purity and efficacy of products. This guide provides a comprehensive comparison of analytical methodologies for differentiating geranyl hexanoate and citronellyl hexanoate, two common isomers in flavor, fragrance, and pharmaceutical research. This document outlines key experimental protocols and presents data to facilitate their distinct identification.
This compound and citronellyl hexanoate are structural isomers, with the key difference being the position of a double bond in the terpene moiety. This subtle structural variation can be effectively discerned using modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds like this compound and citronellyl hexanoate. The separation on a gas chromatograph is based on the compounds' boiling points and their interactions with the stationary phase of the GC column. Their distinct retention times, coupled with characteristic mass spectra, allow for their unambiguous identification.
Comparative GC-MS Data
The primary differentiating factor in the GC analysis of these isomers is their retention time, which is often expressed as the Kovats Retention Index (RI). The RI is a relative measure that normalizes retention times to those of n-alkanes, making it more comparable across different instruments and conditions.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (Non-Polar Column) | Key Mass Spectral Fragments (m/z) |
| This compound | (E)-3,7-dimethylocta-2,6-dien-1-yl hexanoate | C16H28O2 | 252.39 | ~1725 | 69, 93, 41, 68, 43 |
| Citronellyl Hexanoate | 3,7-dimethyloct-6-en-1-yl hexanoate | C16H30O2 | 254.41 | ~1700[1] | 81, 69, 41, 95, 82[1] |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the GC-MS analysis of this compound and citronellyl hexanoate.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
1. Sample Preparation:
-
Prepare a 1% solution of the sample (this compound, citronellyl hexanoate, or a mixture) in a suitable solvent such as hexane or dichloromethane.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable for separating these isomers.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
4. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Determine the retention time of each peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for compound identification.
-
For confirmation, compare the calculated Kovats Retention Index with literature values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of molecules, making it an invaluable tool for differentiating isomers. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) can be used to distinguish between this compound and citronellyl hexanoate by identifying unique chemical shifts and coupling patterns arising from their structural differences.
Key Differentiating NMR Features
The primary distinction in the NMR spectra of these two isomers will be observed in the signals corresponding to the protons and carbons in the vicinity of the double bonds.
| Feature | This compound | Citronellyl Hexanoate |
| ¹H NMR | Signals corresponding to two vinylic protons. | Signals corresponding to one vinylic proton. |
| ¹³C NMR | Four signals in the sp² region (C=C). | Two signals in the sp² region (C=C). |
Experimental Protocol: NMR Analysis
This protocol provides a general procedure for acquiring NMR spectra for the differentiation of this compound and citronellyl hexanoate.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
4. Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to assign the signals to the respective protons and carbons in the molecule.
-
Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the identity of the isomer.
Analytical Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound and citronellyl hexanoate.
By employing these well-established analytical techniques and following the outlined protocols, researchers can confidently differentiate between this compound and citronellyl hexanoate, ensuring the integrity and quality of their scientific investigations and product development.
References
Safety Operating Guide
Proper Disposal and Safe Handling of Geranyl Hexanoate
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of chemicals is paramount. This guide provides essential safety and logistical information for geranyl hexanoate, offering procedural, step-by-step guidance for its operational use and disposal.
Immediate Safety and Handling Protocols
When working with this compound, adherence to safety protocols is crucial to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Use chemical-impermeable gloves and wear protective clothing to avoid skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator.[1]
Handling Procedures:
-
Always handle this compound in a well-ventilated area.[1][2]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1][2]
-
Remove all sources of ignition from the handling area.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials and foodstuff containers.[1][2]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.
Containment and Cleanup:
-
Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity of the spill.[1]
-
Contain the Spill: For large spills, dike the material to prevent further spreading.[3] Cover with a plastic sheet if necessary.[3] Prevent the product from entering drains.[3][4]
-
Absorb the Spill: Use an inert absorbent material such as dry clay, sand, vermiculite, or diatomaceous earth to absorb the spilled chemical.[3]
-
Collect and Store for Disposal: Collect the absorbed material using spark-proof tools and place it into suitable, closed containers for disposal.[1][3]
This compound Disposal Procedures
Proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. Waste materials must be disposed of in accordance with all applicable national and local regulations.[4]
Step-by-Step Disposal Guidance:
-
Containerize Waste: Place the this compound waste and any contaminated materials (e.g., absorbents, gloves) into a suitable, clearly labeled, and closed container.[1]
-
Consult Regulations: Refer to local, regional, and national hazardous waste regulations to determine the appropriate classification and disposal method.[5]
-
Engage a Licensed Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant or through a licensed hazardous waste disposal contractor.[4]
-
Empty Containers: Empty containers may retain product residue and should be handled with the same precautions.[3] They should be taken to an approved waste handling site for recycling or disposal.[3]
Environmental Precautions:
-
Avoid release to the environment as this compound can be harmful to aquatic life with long-lasting effects.[4]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [3] |
| Density | 0.892 g/mL at 25 °C | [2] |
| Boiling Point | 103-106 °C @ 0.8 Torr | [2] |
| Vapor Pressure | 0.000138 mmHg at 25°C | [2] |
Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Geranyl hexanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Geranyl hexanoate, including detailed operational and disposal plans.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C16H28O2 |
| Molecular Weight | 252.39 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Odor | Fruity, floral, green, rose, tropical, citrus[3] |
| Boiling Point | 103-106 °C @ 0.8 Torr |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup[4] |
| Density | 0.892 g/mL at 25 °C[5] |
| Vapor Pressure | 0.000138 mmHg at 25°C[5] |
| Acute Oral LD50 (Rat) | > 5 g/kg[5] |
| Acute Dermal LD50 (Rabbit) | > 5 g/kg[5] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection :
-
Gloves : Chemical-resistant, impervious gloves should be worn at all times.[6] Gloves must be inspected prior to use. The selection of suitable gloves depends on the material, manufacturer, and specific workplace conditions.
-
Clothing : Wear appropriate protective clothing to prevent skin exposure.[7] For significant exposure risk, fire/flame resistant and impervious clothing is recommended.[6]
-
-
Respiratory Protection : If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge.[6] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended when weighing and diluting the neat chemical.[8]
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
- Ensure adequate ventilation in the handling area.[6]
- Locate and ensure accessibility of emergency equipment, such as a safety shower and eyewash station.
- Remove all sources of ignition from the immediate area.[6] Use non-sparking tools.[6]
2. Handling:
- Avoid contact with skin and eyes.[6]
- Avoid breathing mist, gas, or vapors.[6]
- Wash hands thoroughly after handling.
- Keep the container tightly closed when not in use.[6]
3. Storage:
- Store in a dry, cool, and well-ventilated place.[6]
- Store away from incompatible materials and foodstuff containers.[6]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Inhalation : Move the exposed person to fresh air at once.[6][9] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][9]
-
Skin Contact : Immediately remove contaminated clothing.[6][9] Wash the affected skin with plenty of soap and water.[6][9] If irritation persists, get medical attention.[9]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][10] Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention.[2][10]
-
Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of contents/container to an approved waste disposal plant.[10] Waste material must be disposed of in accordance with national and local regulations. Do not let the product enter drains.
-
Contaminated PPE : Handle uncleaned containers and contaminated PPE as you would the product itself. Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C16H28O2 | CID 5365992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 10032-02-7 [thegoodscentscompany.com]
- 4. vigon.com [vigon.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
